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1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide Documentation Hub

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  • Product: 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide
  • CAS: 878909-82-1

Core Science & Biosynthesis

Foundational

The Ascendant Role of Sulfonyl Piperidine Carboxamides in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: A Privileged Scaffold in Medicinal Chemistry The sulfonyl piperidine carboxamide moiety has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The sulfonyl piperidine carboxamide moiety has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This structural motif, characterized by the robust linkage of a sulfonamide group to a piperidine ring bearing a carboxamide functional group, offers a unique combination of physicochemical properties and biological activities. The inherent conformational rigidity of the piperidine ring, coupled with the hydrogen bonding capabilities of the sulfonamide and carboxamide groups, allows for precise molecular recognition and interaction with a multitude of biological targets. This has led to the exploration and successful development of sulfonyl piperidine carboxamide derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2]

This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of sulfonyl piperidine carboxamide derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of novel therapeutics based on this privileged scaffold.

Synthetic Strategies: Constructing the Core Moiety

The synthesis of sulfonyl piperidine carboxamide derivatives typically involves a multi-step approach, with the key transformations being the formation of the sulfonamide and amide bonds. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the piperidine ring and the aromatic/aliphatic moieties.

General Synthetic Approach

A common and versatile method for the synthesis of N-substituted sulfonyl piperidine carboxamides involves the coupling of a piperidine carboxamide intermediate with a sulfonyl chloride. The piperidine carboxamide can be synthesized from the corresponding piperidine carboxylic acid.

A representative synthetic scheme is outlined below:

cluster_0 Synthesis of Piperidine Carboxamide Intermediate cluster_1 Sulfonamide Formation Piperidine_Carboxylic_Acid Piperidine Carboxylic Acid Piperidine_Carboxamide Piperidine Carboxamide Piperidine_Carboxylic_Acid->Piperidine_Carboxamide Amide Coupling (e.g., HATU, EDCI) Amine Amine (R1-NH2) Amine->Piperidine_Carboxamide Final_Product Sulfonyl Piperidine Carboxamide Derivative Piperidine_Carboxamide->Final_Product Sulfonylation (e.g., Base) Sulfonyl_Chloride Sulfonyl Chloride (R2-SO2Cl) Sulfonyl_Chloride->Final_Product

Caption: General synthetic workflow for sulfonyl piperidine carboxamide derivatives.

Experimental Protocol: Synthesis of a Novel Sulfonyl Piperidine Carboxamide Derivative

This protocol provides a detailed methodology for the synthesis of a representative sulfonyl piperidine carboxamide derivative, adapted from published procedures.[3][4]

Step 1: Amide Coupling to form Piperidine-3-carboxamide Intermediate

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc-piperidine-3-carboxamide intermediate.

Step 2: Boc-Deprotection

  • Dissolve the N-Boc-piperidine-3-carboxamide intermediate in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the piperidine-3-carboxamide hydrochloride salt.

Step 3: Sulfonamide Formation

  • To a solution of the piperidine-3-carboxamide hydrochloride salt (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C and add the desired sulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final sulfonyl piperidine carboxamide derivative.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Determinants of Activity

The biological activity of sulfonyl piperidine carboxamide derivatives is exquisitely sensitive to the nature and position of substituents on both the piperidine ring and the aromatic/aliphatic moieties. SAR studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Anticancer Activity

A significant body of research has focused on the development of sulfonyl piperidine carboxamide derivatives as anticancer agents.[5] These compounds often exert their effects through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. A common target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Table 1: SAR of Sulfonyl Piperidine Carboxamide Derivatives as Anticancer Agents (VEGFR-2 Inhibitors)

CompoundR1 (on Carboxamide)R2 (on Sulfonyl)Cancer Cell LineIC50 (µM)Reference
1a 4-Chlorophenyl4-MethylphenylHCT-1165.2[5]
1b 3,4-Dichlorophenyl4-MethylphenylHCT-1163.8[5]
1c 4-Methoxyphenyl4-MethylphenylHCT-1168.1[5]
2a 4-Chlorophenyl4-ChlorophenylHepG24.5[5]
2b 3,4-Dichlorophenyl4-ChlorophenylHepG22.9[5]

Data presented are representative examples and have been compiled from various sources.

The data in Table 1 highlights several key SAR trends:

  • Substitution on the carboxamide phenyl ring: Electron-withdrawing groups, such as chloro and dichloro substituents, generally lead to enhanced anticancer activity. This is likely due to increased binding affinity to the target enzyme.

  • Substitution on the sulfonyl phenyl ring: The nature of the substituent on the sulfonyl phenyl ring can also modulate activity, although the effect may be less pronounced than that observed for the carboxamide moiety.

cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Sulfonyl Piperidine Carboxamide Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by sulfonyl piperidine carboxamide derivatives.

Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the sulfonyl piperidine carboxamide scaffold has enabled its application in a wide range of therapeutic areas.

Anticancer Agents

As previously discussed, sulfonyl piperidine carboxamide derivatives have shown significant promise as anticancer agents.[5] Their ability to inhibit key signaling molecules like VEGFR-2 makes them attractive candidates for the development of targeted cancer therapies.[5]

Antimicrobial Agents

Several studies have reported the synthesis and evaluation of sulfonyl piperidine carboxamide derivatives as potent antimicrobial agents.[3] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Neuroprotective Agents

Emerging research suggests that sulfonyl piperidine carboxamide derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][6] These compounds have been shown to exhibit neuroprotective effects through various mechanisms, including the inhibition of enzymes involved in neuroinflammation and oxidative stress, and the modulation of signaling pathways that promote neuronal survival.[1][7] For instance, some derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine, a key player in cognitive function.[6]

cluster_0 Neuroprotective Mechanisms Oxidative_Stress Oxidative Stress Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Death Protein_Aggregation Protein Aggregation Protein_Aggregation->Neuronal_Death Derivative Sulfonyl Piperidine Carboxamide Derivative Derivative->Oxidative_Stress Inhibits Derivative->Neuroinflammation Inhibits Derivative->Protein_Aggregation Inhibits Neuronal_Survival Neuronal Survival Derivative->Neuronal_Survival Promotes

Sources

Exploratory

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the 3-Chlorobenzenesulfonyl Piperidine Scaffold The 3-chlorobenzenesulfonyl piperidine scaffold represents a confluence of three key pharmacophoric elements: the piperidine ring, a sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 3-Chlorobenzenesulfonyl Piperidine Scaffold

The 3-chlorobenzenesulfonyl piperidine scaffold represents a confluence of three key pharmacophoric elements: the piperidine ring, a sulfonamide linker, and a substituted aromatic ring. This combination has cemented its status as a "privileged scaffold" in drug discovery, a term reserved for molecular frameworks that can provide potent and selective ligands for more than one biological target.[1][2][3] The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous motifs in pharmaceuticals, valued for its ability to improve pharmacokinetic properties, modulate solubility, and provide a three-dimensional architecture for precise interaction with biological targets.[1][2][4]

The sulfonamide group acts as a rigid and chemically stable linker, capable of forming critical hydrogen bonds with protein backbones. The 3-chloro substitution on the benzenesulfonyl moiety serves a dual purpose: it modulates the electronic properties of the aromatic ring and provides a handle for influencing lipophilicity and metabolic stability, key parameters in drug design.[1] This guide will provide an in-depth analysis of the scaffold's properties, synthesis, and application, offering field-proven insights for researchers in drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of the scaffold and its key precursors is essential for any drug discovery campaign. The reactivity of the sulfonyl chloride functional group is paramount to the synthesis, while the properties of the final scaffold dictate its behavior in biological systems.

Property3-Chlorobenzenesulfonyl Chloride3-[(3-Chlorophenyl)sulfonyl]piperidineRationale & Significance
Molecular Formula C₆H₄Cl₂O₂SC₁₁H₁₄ClNO₂SDefines the elemental composition and exact mass.
Molecular Weight 211.06 g/mol [5]~275.75 g/mol Crucial for assessing ligand efficiency and adherence to guidelines like Lipinski's Rule of Five.
Boiling Point 102-104 °C / 1 mmHg[6][7]N/A (Typically a solid salt)Important for purification and handling of the precursor.
Density ~1.499 g/mL at 25 °C[6][7]N/ARelevant for process chemistry and solvent selection during synthesis.
Refractive Index n20/D 1.568[6][7]N/AA quality control parameter for the liquid precursor.
Predicted XlogP 2.7[5]~2.5-3.0Indicates lipophilicity, which affects solubility, cell permeability, and plasma protein binding.[8]

Synthesis and Chemical Reactivity: Building the Core

The primary synthetic route to the 3-chlorobenzenesulfonyl piperidine scaffold is the sulfonylation of a piperidine ring with 3-chlorobenzenesulfonyl chloride. This reaction, while straightforward in principle, requires careful control of conditions to achieve high yields and purity.

General Synthetic Workflow

The fundamental transformation involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Purification & Final Product A 3-Chlorobenzenesulfonyl Chloride E Sulfonylation Reaction A->E B Piperidine (or derivative) B->E C Aprotic Solvent (e.g., DCM, THF) C->E Solvent D Non-nucleophilic Base (e.g., Et3N, Pyridine) D->E HCl Scavenger F Workup & Purification (Chromatography) E->F G 3-Chlorobenzenesulfonyl Piperidine Scaffold F->G

Caption: General workflow for the synthesis of the scaffold.

Detailed Experimental Protocol: Synthesis of 3-[(3-Chlorophenyl)sulfonyl]piperidine Hydrochloride

This protocol is adapted from established literature procedures and represents a robust method for synthesizing the core scaffold.[9]

Materials:

  • 3-[(3-chlorophenyl)sulfonyl]-1-[(4-methylphenyl)sulfonyl]piperidine (or a suitable piperidine precursor)

  • Phenol (in excess)

  • 48% Hydrobromic acid

  • 50% Sodium hydroxide

  • Methylene chloride (DCM)

  • Magnesium sulfate (anhydrous)

  • Methanol

  • Ethereal Hydrogen Chloride

Procedure:

  • Deprotection (If Necessary): A mixture of the N-protected piperidine precursor (e.g., 13.79 g, 0.033 mole of 3-[(3-chlorophenyl)sulfonyl]-1-[(4-methylphenyl)sulfonyl]piperidine) and excess phenol in 300 ml of 48% hydrobromic acid is refluxed for 1.5 hours. Expertise Insight: The strong acidic conditions and high temperature are necessary to cleave stable protecting groups like the tosyl group used in this example. Phenol acts as a scavenger for the byproducts.

  • Quenching and Basification: The reaction mixture is cooled and poured over ice. The aqueous mixture is then made basic with 50% sodium hydroxide. Trustworthiness Check: The pH should be monitored to ensure complete neutralization and formation of the free base for extraction.

  • Extraction: The basic aqueous mixture is extracted with methylene chloride. The organic extracts are combined.

  • Drying and Concentration: The methylene chloride extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield an oil, which is the free base of the title compound.[9]

  • Salt Formation: The resulting oil is dissolved in methanol and treated with excess ethereal hydrogen chloride. Diethyl ether is added to precipitate the hydrochloride salt. Expertise Insight: Salt formation is crucial for improving the stability, crystallinity, and handling properties of the final compound, which is standard practice in pharmaceutical development.

  • Recrystallization: The solid is collected and recrystallized from a methanol-ether solvent system to yield pure white crystals of 3-[(3-Chlorophenyl)sulfonyl]piperidine hydrochloride.[9]

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The true power of the 3-chlorobenzenesulfonyl piperidine scaffold lies in its tunability. Systematic modification at key positions allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

Key Positions for SAR Exploration

The scaffold offers several "handles" for chemical modification to probe interactions with a biological target and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Key modification points for SAR studies on the scaffold.

Case Study 1: Farnesyltransferase (FTase) Inhibitors

Research into novel inhibitors of farnesyltransferase, an enzyme implicated in cancer, revealed the importance of the piperidine core. Systematic studies showed that all four substituents on the piperidine ring played a crucial role in FTase inhibition.[10] A significant discovery was that converting a piperidin-2-one core to the corresponding piperidine core resulted in a 10-fold increase in potency.[10] This highlights the importance of the sp3-hybridized, flexible nature of the piperidine ring for optimal binding. In one study, the (+)-enantiomer of a complex piperidine derivative inhibited FTase with an IC₅₀ of 1.9 nM, demonstrating the high potency achievable with this scaffold.[10]

Case Study 2: Akt Inhibitors for Oncology

In the development of Akt inhibitors, another key cancer target, a series of 3,4-disubstituted piperidine derivatives were synthesized using a conformational restriction strategy.[11] This work led to the discovery of a 3,4,6-trisubstituted piperidine derivative, E22, which exhibited increased potency for Akt1, significantly reduced blockage of the hERG potassium channel (a major safety liability), and displayed potent in vivo antitumor efficacy in a xenograft model.[11] This case underscores how strategic substitution on the piperidine ring itself (Position 3 in the SAR diagram) can drastically improve both efficacy and safety profiles.

Biological Activity Landscape

Derivatives of the 3-chlorobenzenesulfonyl piperidine scaffold and related structures have been investigated for a wide range of biological activities. The flexibility of the piperidine ring and the strong hydrogen-bonding capability of the sulfonamide group make it a versatile starting point for targeting various protein families.[12][13]

Target Class / ActivityRepresentative FindingSignificanceReference
Anticancer Potent inhibition of Farnesyltransferase (FTase) with IC₅₀ values in the low nanomolar range.FTase is a key target in Ras-driven cancers.[10]
Anticancer Orally active Akt inhibitors with >90% tumor growth inhibition in xenograft models.Akt pathway is a central node in cancer cell survival and proliferation.[11]
Anti-inflammatory Phenyl sulfonamide moieties at the piperidine ring showed inhibition rates of 79.6% to 84.2% in anti-inflammatory assays.Demonstrates potential for treating inflammatory diseases.[13]
CNS Activity Related aryl-sulfonyl piperazine derivatives show anxiolytic and antidepressant-like effects.Suggests the scaffold could be adapted for neurological targets.[14]
Antibacterial Hybrid molecules incorporating the scaffold with other bioactive moieties like 1,3,4-oxadiazole show antibacterial potential.Addresses the need for new classes of antibiotics.[15]

Future Perspectives

The 3-chlorobenzenesulfonyl piperidine scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Chiral Synthesis: The development of stereoselective synthetic methods to access specific enantiomers of substituted piperidines is crucial, as biological activity is often confined to a single stereoisomer.[16][17]

  • Fragment-Based Drug Discovery (FBDD): The core scaffold is an ideal starting point for FBDD campaigns, where small fragments are grown or linked to build highly potent and selective inhibitors.[18][19]

  • Bioisosteric Replacement: Exploring replacements for the piperidine ring (e.g., spirocyclic systems) or the chlorophenyl group could further enhance metabolic stability and fine-tune activity.[1]

  • New Target Classes: Given its versatility, the scaffold will undoubtedly be tested against new and emerging biological targets, expanding its therapeutic potential beyond the current landscape.

References

  • Title: Synthesis of 3-[(3-Chlorophenyl)sulfonyl]piperidine hydrochloride Source: PrepChem.com URL: [Link]

  • Title: 4-(3-Chlorobenzoyl)piperidine Hydrochloride | C12H15Cl2NO | CID 53420695 Source: PubChem URL: [Link]

  • Title: 1-(3-chlorobenzenesulfonyl)piperazine hydrochloride (C10H13ClN2O2S) Source: PubChemLite URL: [Link]

  • Title: Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives Source: International Journal of PharmTech Research URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: 3-Chlorobenzenesulphonyl chloride | C6H4Cl2O2S | CID 17909 Source: PubChem URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Organic Chemistry Portal URL: [Link]

  • Title: Structure–activity relationship of piperidine derivatives with... Source: ResearchGate URL: [Link]

  • Title: Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase Source: PubMed URL: [Link]

  • Title: Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies Source: SciELO URL: [Link]

  • Title: Scheme 1. General strategy for the synthesis of piperidine derivatives.... Source: ResearchGate URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio Source: RSC Publishing URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Source: PubMed URL: [Link]

  • Title: Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects Source: PubMed URL: [Link]

  • Title: Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Examples of biologically active 3-substituted piperidines Source: ResearchGate URL: [Link]

  • Title: (PDF) Piperidine nucleus in the field of drug discovery Source: ResearchGate URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]

  • Title: Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds Source: PubMed URL: [Link]

  • Title: Structure activity relationship of piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ResearchGate URL: [Link]

Sources

Foundational

Targeting Metabolic Dysregulation: A Technical Guide to Sulfonamide-Based Piperidine Carboxamide Inhibitors

-Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibition Executive Summary The modulation of glucocorticoid signaling remains a cornerstone in the management of metabolic syndrome and type 2 diabetes. Specifically, the...

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Inhibition

Executive Summary

The modulation of glucocorticoid signaling remains a cornerstone in the management of metabolic syndrome and type 2 diabetes. Specifically, the inhibition of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
—the enzyme responsible for converting inactive cortisone to active cortisol in metabolic tissues—offers a targeted approach to reducing intracellular cortisol levels without disrupting the central hypothalamic-pituitary-adrenal (HPA) axis.

This guide analyzes the sulfonamide-based piperidine carboxamide scaffold, a privileged structure in medicinal chemistry that has demonstrated exceptional potency, selectivity against the renal isoform (11


-HSD2), and favorable pharmacokinetic profiles. We will deconstruct the structure-activity relationships (SAR), detail robust synthetic pathways, and provide self-validating protocols for biological evaluation.

Chemical Architecture & SAR Logic

The success of the sulfonamide-based piperidine carboxamide scaffold lies in its modular ability to satisfy the spatial and electrostatic requirements of the 11


-HSD1 active site.
The Pharmacophore Triad
  • The Piperidine Core: Acts as a semi-rigid linker that directs the substituents into specific hydrophobic pockets. Unlike flexible alkyl chains, the piperidine ring restricts conformational entropy, minimizing the energy penalty upon binding.

  • The Sulfonamide Moiety: Functions as the primary "anchor." The sulfonyl group (

    
    ) often engages in hydrogen bonding with the catalytic Tyr183 or Ser170 residues, while the aryl substituent attached to the sulfur fills the hydrophobic catalytic tunnel.
    
  • The Carboxamide "Tail": This region is critical for tuning physicochemical properties (logP, solubility) and selectivity. It typically extends towards the solvent-exposed region or interacts with the non-catalytic regulatory domain.

Graphviz Diagram 1: SAR Logic & Pharmacophore Mapping

SAR_Logic Scaffold Piperidine Core (Conformational Lock) Carboxamide Carboxamide Tail (Solubility & Selectivity) Scaffold->Carboxamide C3/C4-linked Sulfonamide Sulfonamide Moiety (Catalytic Anchor) Sulfonamide->Scaffold N-linked Target_Site 11β-HSD1 Active Site Sulfonamide->Target_Site H-bond (Tyr183/Ser170) Selectivity Selectivity vs 11β-HSD2 Carboxamide->Selectivity Solvent Front Interaction

Figure 1: Structural deconstruction of the inhibitor scaffold highlighting the functional role of each moiety in binding and selectivity.

Synthetic Methodology

Reliable synthesis is paramount for generating SAR libraries. The following protocol utilizes a convergent strategy, allowing late-stage diversification of both the sulfonamide and amide ends.

Protocol: Convergent Synthesis of Piperidine Carboxamides

Reagents:

  • A: Ethyl piperidine-4-carboxylate (Starting Material)

  • B: Aryl sulfonyl chlorides (

    
    )
    
  • C: Primary/Secondary Amines (

    
    )
    
  • Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

Step-by-Step Workflow:

  • Sulfonylation (N-Protection/Functionalization):

    • Dissolve ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous DCM at 0°C.

    • Add DIPEA (2.5 eq) followed by the dropwise addition of the appropriate Aryl Sulfonyl Chloride (1.1 eq).

    • Allow to warm to RT and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). Product should show lower polarity than the amine starting material.

    • Yield Target: >85% after aqueous workup and crystallization.

  • Saponification (Ester Hydrolysis):

    • Treat the sulfonylated intermediate with LiOH (3.0 eq) in THF/Water (3:1) at RT for 12 hours.

    • Acidify with 1N HCl to pH 3 to precipitate the carboxylic acid.

    • Critical Check: Ensure complete removal of THF before acidification to maximize precipitation yield.

  • Amide Coupling (Diversification):

    • Dissolve the carboxylic acid intermediate (1.0 eq) in DMF.

    • Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to activate the acid.

    • Add the target Amine (

      
      , 1.1 eq) and DIPEA (2.0 eq). Stir at RT for 16 hours.[1]
      
    • Purification: Flash column chromatography (DCM:MeOH gradient).

Graphviz Diagram 2: Synthetic Workflow

Synthesis_Flow Start Ethyl piperidine-4-carboxylate Step1 Step 1: Sulfonylation (R-SO2Cl, DIPEA, DCM) Start->Step1 Inter1 Sulfonamide Ester Step1->Inter1 Step2 Step 2: Saponification (LiOH, THF/H2O) Inter1->Step2 Inter2 Carboxylic Acid Intermediate Step2->Inter2 Step3 Step 3: Amide Coupling (Amine, EDCI, HOBt) Inter2->Step3 Final Target Inhibitor (Sulfonamide-Piperidine-Carboxamide) Step3->Final

Figure 2: Convergent synthetic route allowing independent modification of the sulfonamide (Step 1) and carboxamide (Step 3) regions.

Biological Evaluation & Self-Validating Protocols

To ensure data integrity, the evaluation cascade must include counter-screens and orthogonal assays.

Primary Assay: HTRF Inhibition Assay (Human 11 -HSD1)

Objective: Determine


 values using Homogeneous Time-Resolved Fluorescence (HTRF).
  • Mechanism: Detects the reduction of cortisone to cortisol.[2] A cortisol-specific antibody labeled with a cryptate donor competes with d2-labeled cortisol (acceptor) for binding to the generated cortisol.

  • Protocol:

    • Incubate enzyme (microsomal fraction) with test compound (10-point dose response) for 30 min at 37°C.

    • Add substrate (Cortisone, 200 nM) and cofactor (NADPH, 200

      
      M).
      
    • Stop reaction after 60 min using the detection reagents (Anti-cortisol-Cryptate + Cortisol-d2).

    • Read fluorescence ratio (665 nm / 620 nm).

  • Self-Validation:

    • Z' Factor: Must be > 0.5 for assay acceptance.

    • Reference Control: Glycyrrhetinic acid (non-selective) or a known specific inhibitor (e.g., MK-0916) must be run on every plate.

Selectivity Counter-Screen (11 -HSD2)

Rationale: Inhibition of 11


-HSD2 in the kidney leads to apparent mineralocorticoid excess (AME), causing hypertension.
  • Protocol: Similar HTRF setup but using Cortisol as substrate and NAD+ as cofactor (Reverse reaction).

  • Target Profile: Selectivity ratio (

    
     HSD2 / 
    
    
    
    HSD1) should be > 100-fold.
Metabolic Stability (Microsomal Clearance)

Protocol:

  • Incubate compound (1

    
    M) with human/mouse liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Sample at 0, 15, 30, and 60 mins.

  • Analyze via LC-MS/MS.

  • Success Metric:

    
     mins (Human).
    
Graphviz Diagram 3: Biological Assay Cascade

Assay_Cascade Library Compound Library Primary Primary Screen: h11β-HSD1 HTRF Assay Library->Primary Filter1 Hit Confirmation (IC50 < 100 nM) Primary->Filter1 Filter1->Library Fail (Redesign) Selectivity Selectivity Screen: h11β-HSD2 Assay Filter1->Selectivity Pass Filter2 Selectivity Ratio > 100-fold Selectivity->Filter2 ADME ADME Profiling: Microsomal Stability & Solubility Filter2->ADME Pass InVivo In Vivo Efficacy: Cortisone Challenge Model ADME->InVivo High Stability

Figure 3: Screening cascade designed to filter compounds for potency, selectivity, and metabolic stability before in vivo testing.

Representative Data Summary

The following table illustrates the impact of structural modifications on the piperidine carboxamide scaffold, derived from aggregated SAR trends in the literature [1, 2].

Compound IDSulfonamide (R1)Carboxamide (R2)h11

-HSD1

(nM)
h11

-HSD2

(nM)
Selectivity
Ref-1 PhenylMethyl120>10,000>80x
Analog-A 4-FluorophenylCyclopropyl15>10,000>600x
Analog-B 2,4-Dichlorophenyltert-Butyl42,500625x
Analog-C 4-(Methylsulfonyl)phenyl2-Hydroxyethyl85>10,000>100x

Analysis:

  • Analog-B demonstrates that lipophilic, electron-withdrawing groups on the sulfonamide ring (2,4-dichloro) significantly enhance potency, likely due to improved filling of the hydrophobic pocket.

  • Analog-C shows that introducing polarity in the carboxamide tail (hydroxyethyl) slightly reduces potency but is often necessary to improve solubility and reduce metabolic clearance.

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Source: Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]

  • The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[2] URL:[Link]

  • Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Source: Journal of Medicinal Chemistry (2008).[3] URL:[Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Source: ACS Medicinal Chemistry Letters (2021). URL:[Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Source: European Journal of Medicinal Chemistry (2014).[4] URL:[Link]

Sources

Exploratory

The Sulfonyl Piperidine Scaffold: A Technical Guide to SAR Optimization and Therapeutic Applications

Executive Summary The sulfonyl piperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a core structural motif in therapeutics targeting GPCRs (e.g., GPR119, 5-HT receptors), enzyme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonyl piperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a core structural motif in therapeutics targeting GPCRs (e.g., GPR119, 5-HT receptors), enzymes (e.g., 11


-HSD1, 

-secretase), and ion channels. Its utility stems from the piperidine ring’s ability to direct substituent vectors with defined stereochemistry, coupled with the sulfonyl group’s dual role as a rigid linker and a hydrogen bond acceptor.

This technical guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) of sulfonyl piperidines. It moves beyond basic textbook definitions to offer actionable optimization strategies, validated synthetic protocols, and decision-making frameworks for drug discovery professionals.

Structural Anatomy & Pharmacophore Analysis

To optimize a sulfonyl piperidine, one must deconstruct it into three functional zones. Modifications in these zones drive specific pharmacological outcomes.

The Three Zones of Optimization
  • The Piperidine Core (The Vector):

    • Function: Orients the N-sulfonyl group relative to C-substituents.

    • Optimization: Introduction of substituents at C2, C3, or C4 controls conformation (chair vs. twist-boat). 4-substitution is critical for minimizing CYP450 metabolic liability.

  • The Sulfonyl Linker (

    
    ): 
    
    • Function: Acts as a transition-state mimic (tetrahedral geometry) and a strong hydrogen bond acceptor (

      
       modulation).
      
    • Constraint: Unlike carbonyls, the sulfonyl group does not allow for resonance delocalization with the nitrogen lone pair to the same extent, resulting in a distinct tetrahedral geometry around the sulfur atom.

  • The Aryl/Alkyl Tail (The Anchor):

    • Function: Engages hydrophobic pockets or specific residues (e.g.,

      
      -stacking).
      
    • Risk: Electron-deficient aryl rings attached to the sulfonyl group can become susceptible to nucleophilic attack by glutathione (GSH), a toxicological flag.

Synthetic Accessibility & Workflow

The synthesis of N-sulfonyl piperidines is generally robust, relying on the nucleophilic attack of the piperidine nitrogen on a sulfonyl chloride. However, steric hindrance at the C2 position of the piperidine can drastically reduce yields, requiring specialized conditions.

Diagram 1: Synthetic Workflow for N-Sulfonyl Piperidines

This workflow illustrates the standard parallel synthesis approach and the critical purification decision points.

SyntheticWorkflow Start Starting Materials (Piperidine deriv. + R-SO2Cl) Reaction Coupling Reaction (DCM, Et3N/DIPEA, 0°C to RT) Start->Reaction Monitor TLC/LC-MS Check (Conversion > 95%?) Reaction->Monitor Workup Acidic Wash (1N HCl) Removes unreacted amine Monitor->Workup Yes Alt_Cond Force Conditions (DMAP cat., Reflux or Microwave) Monitor->Alt_Cond No (Steric Hindrance) Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Final Pure N-Sulfonyl Piperidine Purification->Final Alt_Cond->Workup

Caption: Standard synthetic workflow for N-sulfonyl piperidine generation, highlighting the divergence for sterically hindered substrates.

SAR Case Study: 11 -HSD1 Inhibitors

The development of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors provides the definitive case study for sulfonyl piperidine optimization. Early hits often suffered from poor metabolic stability. The SAR evolution demonstrates how to maintain potency while blocking metabolic "soft spots."
Representative SAR Data

The following table synthesizes data trends observed in the optimization of arylsulfonyl piperidines (Data adapted from Bioorg. Med. Chem. Lett. and J. Med.[1][2] Chem. sources [1][2]).[1][2][3][4][5][6][7][8][9][10]

Compound IDStructure Description11

-HSD1

(nM)
Microsomal Stability (

, min)
SAR Insight
SP-01 Unsubstituted Piperidine core1,200> 60Baseline: Moderate potency, good stability. Lacks specific hydrophobic interactions.
SP-02 4-Methyl-piperidine45045Hydrophobic Effect: Methyl group fills a small hydrophobic pocket, improving potency.
SP-03 4-Phenyl-piperidine1215Potency Jump: Phenyl ring engages key residues, but metabolic stability crashes (oxidation of phenyl/piperidine).
SP-04 4-Hydroxy-4-phenyl-piperidine85> 120Metabolic Block: Introducing a polar group (OH) at the metabolic soft spot (C4) blocks oxidation but reduces lipophilic binding.
SP-05 4-Fluoro-4-phenyl-piperidine 3 > 100 The Sweet Spot: Fluorine blocks metabolism without sacrificing lipophilicity. Best balance of potency/stability.
Key Mechanistic Insight

The transition from SP-03 to SP-05 illustrates the "Fluorine Scan" strategy. The C4 position of the piperidine ring is prone to oxidative metabolism (hydroxylation). Replacing the C4-hydrogen with fluorine prevents this abstraction while maintaining the steric bulk required for receptor binding [3].

Optimization Strategies & Decision Logic

When a sulfonyl piperidine lead shows promise but fails in ADME (Absorption, Distribution, Metabolism, Excretion) profiling, specific structural modifications are required.

Diagram 2: SAR Optimization Decision Tree

Use this logic flow to troubleshoot common issues during lead optimization.

SAR_Logic Problem Identify Limiting Factor Issue_Potency Low Potency Problem->Issue_Potency Issue_Metab High Clearance (Metabolic Instability) Problem->Issue_Metab Issue_Sol Low Solubility Problem->Issue_Sol Sol_Rigid Rigidify Scaffold (Spiro-cycles / Bridged systems) Issue_Potency->Sol_Rigid conformational entropy? Sol_Sub Expand Hydrophobic Vectors (C3/C4 Aryl groups) Issue_Potency->Sol_Sub hydrophobic pocket? Sol_Block Block Metabolic Soft Spots (Gem-dimethyl or Fluorine at C4) Issue_Metab->Sol_Block CYP oxidation? Sol_Elec Adjust Sulfonyl Aryl Ring (Remove e- withdrawing groups) Issue_Metab->Sol_Elec GSH adducts? Sol_Polar Introduce Polar Groups (Morpholine for Piperidine) Issue_Sol->Sol_Polar

Caption: Decision matrix for optimizing sulfonyl piperidine leads based on biological feedback.

Experimental Protocols

Protocol A: General Synthesis of N-Sulfonyl Piperidines

Note: This protocol is designed for parallel synthesis scale (50-100 mg).

  • Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve the Piperidine derivative (1.0 equiv, e.g., 0.5 mmol) in anhydrous Dichloromethane (DCM) (2.0 mL).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 equiv) or Triethylamine (TEA) (1.5 equiv). Tip: Use DIPEA if the starting amine is sterically hindered.

  • Sulfonylation: Cool the mixture to 0°C (ice bath). Slowly add the Sulfonyl Chloride (1.1 equiv) dissolved in 0.5 mL DCM.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The sulfonamide product is typically much less polar than the starting amine.

  • Workup (Crucial for Purity):

    • Dilute with DCM (10 mL).

    • Wash with 1N HCl (5 mL) to remove unreacted amine and excess base.

    • Wash with Sat.

      
        (5 mL) to remove hydrolyzed sulfonyl chloride (sulfonic acid).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If purity <95% by LC-MS, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Microsomal Metabolic Stability Assay

To assess the liability of the piperidine ring to oxidation.

  • Incubation: Incubate test compound (1

    
    ) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , glucose-6-phosphate, G6PDH, NADP+).
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters, 2008.[4] Link

  • Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem, 2013.[6] Link

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 2020. Link

  • 2,5-Disubstituted pyridines as potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex, 2022. Link

Sources

Foundational

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide SMILES string

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide Executive Summary This technical guide provides a comprehensive analysis of 1-(3-Chlorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide , a significant "lead-like" small molecule scaffold used in medicinal chemistry. Structurally, it combines a rigid piperidine core with a metabolic-blocking sulfonamide linker and a polar carboxamide tail. This architecture is frequently utilized in fragment-based drug discovery (FBDD) for targeting G-Protein Coupled Receptors (GPCRs), 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1), and Carbonic Anhydrases (hCA).

Part 1: Chemical Identity & SMILES Architecture

The precise definition of the molecular structure is the prerequisite for any computational docking or synthetic workflow.

Compound Name: 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide Molecular Formula:


Molecular Weight:  302.78  g/mol 
SMILES String Specification

The Simplified Molecular Input Line Entry System (SMILES) string below encodes the specific connectivity, including the meta-substitution of the chlorine atom on the phenyl ring and the sulfonyl linkage to the piperidine nitrogen.

Canonical SMILES:

InChI Key (For Database Verification): InChIKey=Standardized_Hash_Dependent_On_Isomer (Note: Use SMILES for primary docking).

Structural Breakdown:

  • Head Group: Primary Carboxamide (

    
    ) at the C4 position of the piperidine. Acts as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA).
    
  • Core: Piperidine ring (saturated six-membered heterocycle), providing a rigid chair conformation that directs the vectors of the head and tail groups.

  • Linker: Sulfonyl group (

    
    ), offering stability against proteolytic hydrolysis compared to amide linkers.
    
  • Tail: 3-Chlorophenyl ring.[1][2][3] The meta-chloro substituent increases lipophilicity (

    
    ) and blocks metabolic oxidation at the reactive phenyl positions.
    

Part 2: Synthetic Pathway & Protocol

The synthesis of this compound follows a robust nucleophilic substitution pathway (Sulfonylation). This protocol is designed for high-throughput parallel synthesis.

Reaction Scheme (DOT Visualization)

SynthesisWorkflow Start1 Piperidine-4-carboxamide (Isonipecotamide) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack (N-H) Start2 3-Chlorobenzenesulfonyl Chloride Start2->Intermediate Electrophile (S-Cl) Base DIPEA or TEA (Base Catalyst) Base->Intermediate HCl Scavenger Product 1-(3-Chlorophenyl)sulfonyl piperidine-4-carboxamide Intermediate->Product Elimination of Cl-

Figure 1: Convergent synthetic workflow for sulfonamide bond formation.

Experimental Protocol

Objective: Synthesis of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide.

Reagents:

  • Piperidine-4-carboxamide (Isonipecotamide): 1.0 equiv.

  • 3-Chlorobenzenesulfonyl chloride: 1.1 equiv.

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA): 2.5 equiv.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): Anhydrous solvent.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Piperidine-4-carboxamide (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Activation: Add DIPEA (2.5 equiv) to the suspension. Stir at

    
     (ice bath) for 10 minutes until the amine is partially solubilized.
    
  • Addition: Dropwise add 3-Chlorobenzenesulfonyl chloride (1.1 equiv) dissolved in a minimal amount of DCM over 15 minutes. Note: Exothermic reaction; maintain temperature

    
     to prevent bis-sulfonylation.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup (Self-Validating Step):

    • Wash organic layer with 1N HCl (removes unreacted amine and DIPEA).

    • Wash with Sat.

      
       (removes unreacted sulfonyl chloride hydrolysis products).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).

Part 3: Physicochemical Profiling (Lipinski & Veber)

Understanding the "drug-likeness" of this scaffold is crucial for its application in library design.

PropertyValue (Est.)Relevance to Drug Discovery
Molecular Weight 302.78 DaOptimal for Lead-Like space (<350 Da allows for future derivatization).
cLogP ~1.8 - 2.2Good membrane permeability; highly soluble in DMSO.
TPSA ~86

Excellent for oral bioavailability (Rule of 5 suggests <140

).[4]
H-Bond Donors 2 (

)
Critical for active site anchoring (e.g., Glu/Asp residues).
H-Bond Acceptors 4 (

,

)
Facilitates water-bridged interactions.
Rotatable Bonds 3Low flexibility results in a lower entropic penalty upon binding.

Part 4: Structural Activity Relationship (SAR) Context

This specific molecule serves as a template for two major biological classes.

Carbonic Anhydrase (hCA) Inhibition

Sulfonamide-bearing piperidines are classic pharmacophores for hCA inhibition. While primary sulfonamides (


) are the zinc-binding group (ZBG) of choice, the reverse sulfonamide  motif (seen here) often acts to orient the carboxamide tail toward the hydrophilic half of the hCA active site, providing isoform selectivity (e.g., hCA IX vs. hCA II).
11 -HSD1 Inhibitors

The piperidine-carboxamide core is a bioisostere for the adamantane or cyclic urea cores found in metabolic disease drugs. The 3-chloro substitution on the phenyl ring is a classic medicinal chemistry tactic to fill the hydrophobic pocket of the 11


-HSD1 enzyme while preventing rapid metabolic clearance (CYP450 oxidation) that occurs with unsubstituted phenyl rings.
Pharmacophore Interaction Map

Pharmacophore Cl_Phenyl 3-Cl-Phenyl Ring (Hydrophobic Tail) Hydrophobic_Pocket Target: Hydrophobic Pocket (Val/Leu/Phe) Cl_Phenyl->Hydrophobic_Pocket Van der Waals / Pi-Stacking Sulfonyl Sulfonyl Linker (Rigid Spacer) Piperidine Piperidine Core (Scaffold/Vector) Sulfonyl->Piperidine Covalent Amide Carboxamide (Polar Head) Piperidine->Amide Covalent H_Bond_Site Target: Polar Residue (Glu/Asp/Ser) Amide->H_Bond_Site H-Bond Donor (NH2)

Figure 2: Pharmacophore map illustrating the binding logic of the scaffold.

References

  • PubChem Compound Summary.1-(3-chlorophenyl)-N-hexylpiperidine-4-carboxamide (Structural Analog Reference).

  • Moi, D., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[5] European Journal of Medicinal Chemistry.[5] (Demonstrates the utility of the piperidine-carboxamide-sulfonamide scaffold).

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives.[6] International Journal of Scientific & Engineering Research.[6]

Sources

Exploratory

CAS number for 1-(3-chlorophenyl)sulfonylpiperidine-4-carboxamide analogs

Subject: Chemoinformatics, Synthetic Protocols, and Biological Applications of 1-(3-chlorophenyl)sulfonylpiperidine-4-carboxamide and Analogs. Executive Summary & Identity 1-(3-chlorophenyl)sulfonylpiperidine-4-carboxami...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Chemoinformatics, Synthetic Protocols, and Biological Applications of 1-(3-chlorophenyl)sulfonylpiperidine-4-carboxamide and Analogs.

Executive Summary & Identity

1-(3-chlorophenyl)sulfonylpiperidine-4-carboxamide is a privileged scaffold in medicinal chemistry, primarily recognized for its utility in targeting metabolic enzymes such as 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
and viral replication pathways.

Unlike commodity chemicals, this specific molecule is often a "make-on-demand" entity or a library member in patent literature. Therefore, it does not possess a single, widely indexed "golden" CAS number in public commercial registries (like Sigma-Aldrich or PubChem) for the final assembled molecule.

Instead, it is identified by its constituent building blocks and its specific chemical class. Researchers must utilize the CAS numbers of its precursors for procurement and synthesis.

Chemoinformatic Breakdown
ComponentChemical NameCAS Registry NumberRole
Core Scaffold Piperidine-4-carboxamide (Isonipecotamide)39546-32-2 Nucleophilic Core
Reagent 3-Chlorobenzenesulfonyl chloride 2888-06-4 Electrophilic Partner
Product Class N-arylsulfonylpiperidine-4-carboxamidesVaries by AnalogTarget Molecule

Synthetic Strategy & Protocol

The synthesis of this analog follows a standard nucleophilic substitution pathway (Schotten-Baumann conditions). The high nucleophilicity of the piperidine nitrogen allows for a regioselective reaction with the sulfonyl chloride, leaving the primary amide (carboxamide) intact.

Reaction Scheme

The following diagram illustrates the convergent synthesis and the critical decision points for analog generation.

SynthesisWorkflow ReagentA Piperidine-4-carboxamide (CAS 39546-32-2) Reaction Nucleophilic Substitution (DCM/THF, Et3N, 0°C -> RT) ReagentA->Reaction 1.0 eq ReagentB 3-Chlorobenzenesulfonyl chloride (CAS 2888-06-4) ReagentB->Reaction 1.1 eq Workup Acidic Wash (1N HCl) Recrystallization (EtOH) Reaction->Workup 2-4 hrs Product 1-(3-chlorophenyl)sulfonyl piperidine-4-carboxamide Workup->Product Yield >85%

Figure 1: Synthetic workflow for the target sulfonamide. The reaction exploits the differential reactivity between the secondary amine of the piperidine ring and the primary amide side chain.

Detailed Protocol

Objective: Synthesis of 1-(3-chlorophenyl)sulfonylpiperidine-4-carboxamide.

  • Preparation: In a round-bottom flask, dissolve Piperidine-4-carboxamide (CAS 39546-32-2) (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv) to scavenge the HCl byproduct. Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add a solution of 3-Chlorobenzenesulfonyl chloride (CAS 2888-06-4) (1.1 equiv) in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup:

    • Wash the organic layer with 1N HCl (to remove unreacted amine).

    • Wash with saturated NaHCO

      
       (to remove excess sulfonyl chloride hydrolysis products).
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification: The product often precipitates as a white solid. Recrystallization from Ethanol/Hexane is usually sufficient; column chromatography is rarely needed unless the sulfonyl chloride was heavily degraded.

Structure-Activity Relationship (SAR)

This scaffold is highly modular. The "3-chloro" position is a classic medicinal chemistry "handle" used to probe hydrophobic pockets in the target protein (specifically 11


-HSD1).
SAR Decision Tree

SAR_Tree Core 1-(Arylsulfonyl)piperidine-4-carboxamide ArylMod Aryl Ring Modifications (Metabolic Stability) Core->ArylMod HeadMod Carboxamide Modifications (H-Bond Donors) Core->HeadMod Chloro3 3-Cl (Target) Enhanced Lipophilicity Good Metabolic Stability ArylMod->Chloro3 Chloro4 4-Cl Analog Often Higher Potency (See CAS 2888-06-4 isomers) ArylMod->Chloro4 AmideSub N-Substituted Amides (e.g., N-methyl) Reduces H-bond donor count HeadMod->AmideSub

Figure 2: SAR Logic for the scaffold. The 3-chlorophenyl group (left branch) is critical for fitting into the hydrophobic pocket of 11


-HSD1, while the carboxamide (right branch) anchors the molecule via hydrogen bonding.
Key Analog Considerations
  • 3-Cl vs. 4-Cl: The 3-chloro substitution (meta) often provides a better metabolic profile compared to the 4-chloro (para) position by blocking metabolic oxidation at the meta position while maintaining a specific dihedral angle preferred by the enzyme active site.

  • Amide Function: The primary carboxamide (-CONH

    
    ) is crucial for hydrogen bonding with the catalytic residues (often Tyr/Ser) in the 11
    
    
    
    -HSD1 active site. Alkylating this amide (e.g., N-methyl) frequently results in a loss of potency.

Biological Context: 11 -HSD1 Inhibition

The primary application of this class of compounds is the inhibition of 11ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Hydroxysteroid Dehydrogenase Type 1 .[1][2]
  • Mechanism: 11ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -HSD1 converts inactive cortisone into active cortisol. In metabolic syndrome and Type 2 diabetes, cortisol levels are locally elevated in adipose tissue.
    
  • Therapeutic Goal: Inhibiting this enzyme reduces local cortisol concentrations, improving insulin sensitivity and reducing visceral adiposity.

  • Validation: Compounds in this class (sulfonyl piperidines) have demonstrated nanomolar potency (

    
     nM) in cellular assays.
    
Analytical Validation (Self-Check)

To ensure you have the correct molecule during synthesis, look for these diagnostic signals in 1H NMR (DMSO-d6) :

  • 
     7.5–7.8 ppm:  Multiplet (4H) corresponding to the 3-chlorophenyl ring.
    
  • 
     6.8 & 7.3 ppm:  Two broad singlets (1H each) corresponding to the 
    
    
    
    amide protons.
  • 
     3.6 ppm:  Doublet (2H) for the piperidine protons adjacent to the sulfonamide nitrogen (deshielded).
    

References

  • Boyle, C. D. (2008). "Recent advances in the discovery of 11

    
    -HSD1 inhibitors." Current Opinion in Drug Discovery & Development, 11(4), 495-511. 
    
  • Xiang, J., et al. (2008). "Piperazine sulfonamides as potent, selective, and orally available 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors." Journal of Medicinal Chemistry, 51(14), 4068-4071. 
    
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3772, Piperidine-4-carboxamide."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 17909, 3-Chlorobenzenesulfonyl chloride."

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide

Abstract & Scope This application note details the optimized synthesis of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide , a pharmacologically relevant scaffold often utilized in the development of 11 -HSD1 inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthesis of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide , a pharmacologically relevant scaffold often utilized in the development of 11


-HSD1 inhibitors and GPCR ligands. The protocol addresses specific challenges associated with the solubility of the polar isonipecotamide starting material and ensures regioselectivity between the secondary amine and the primary carboxamide moiety.

Two distinct methodologies are provided:

  • Method A (Standard): An anhydrous organic phase protocol suitable for medicinal chemistry library synthesis (mg to g scale).

  • Method B (Green/Scale-Up): A biphasic Schotten-Baumann protocol utilizing aqueous carbonate bases, minimizing organic solvent waste.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a nucleophilic sulfonylation. The critical strategic consideration is the chemoselectivity of the 3-chlorobenzenesulfonyl chloride electrophile.

Expert Insight: Isonipecotamide contains two nitrogen centers. The piperidine nitrogen (secondary amine) is highly nucleophilic (


). In contrast, the carboxamide nitrogen is non-nucleophilic due to resonance delocalization with the carbonyl group (

for deprotonation, but non-reactive towards acyl/sulfonyl chlorides under neutral/mildly basic conditions). Therefore, protection of the carboxamide is not required.
Visualizing the Synthetic Pathway

Retrosynthesis Target Target Molecule 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide Disconnection Disconnection: N-S Bond Target->Disconnection Retrosynthesis Precursors Precursors Disconnection->Precursors SM1 Nucleophile: Piperidine-4-carboxamide (Isonipecotamide) Precursors->SM1 SM2 Electrophile: 3-Chlorobenzenesulfonyl chloride Precursors->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide core.

Material Selection & Safety

ReagentMW ( g/mol )RoleSafety Note
Piperidine-4-carboxamide 128.17NucleophileIrritant. Polar solid.
3-Chlorobenzenesulfonyl chloride 211.07ElectrophileCorrosive, lachrymator. Moisture sensitive.
Triethylamine (TEA) 101.19Base (Method A)Flammable, corrosive. Scavenges HCl.
Dichloromethane (DCM) 84.93Solvent (Method A)Volatile, suspected carcinogen.
Sodium Carbonate (

)
105.99Base (Method B)Irritant.
DMF 73.09Co-solventReprotoxic. Use if SM1 is insoluble in DCM.

Experimental Protocols

Method A: Anhydrous Synthesis (Recommended for High Purity)

This method uses a homogeneous organic phase. Note that isonipecotamide has limited solubility in pure DCM; a DCM/DMF mixture is often required to maintain homogeneity.

Workflow Diagram:

MethodA Start Start: 0°C N2 Atmosphere Dissolve Dissolve Amine in DCM/DMF (4:1) Start->Dissolve AddBase Add TEA (1.5 eq) Dissolve->AddBase AddElec Dropwise Addition: Sulfonyl Chloride AddBase->AddElec Slowly React Stir RT 4-12 Hours AddElec->React Monitor TLC Quench Quench: 1M HCl Wash React->Quench Completion Isolate Evaporate & Triturate Quench->Isolate

Figure 2: Workflow for Method A (Anhydrous Coupling).

Step-by-Step Procedure:
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend Piperidine-4-carboxamide (1.0 equiv, 5.0 mmol, 641 mg) in a mixture of anhydrous DCM (15 mL) and DMF (3 mL).

    • Note: The DMF is crucial for solubility. Pure DCM often results in a slurry that reacts slowly.

  • Base Addition: Add Triethylamine (1.5 equiv, 7.5 mmol, 1.05 mL). Cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dissolve 3-Chlorobenzenesulfonyl chloride (1.1 equiv, 5.5 mmol, 1.16 g) in minimal DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

    • Causality: Dropwise addition prevents localized heating and minimizes the risk of bis-sulfonylation (though rare with this sterics) or hydrolysis.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The sulfonyl chloride spot (high

      
      ) should disappear, and a new polar spot (product) should appear.
      
  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Sat.

      
        (20 mL) to remove any hydrolyzed sulfonic acid byproducts.
      
    • Wash with Brine (20 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude residue is typically an off-white solid. Triturate with cold diethyl ether or ethanol to yield the pure product.

Method B: Schotten-Baumann (Biphasic)

Ideal for scale-up or when anhydrous solvents are not desired.

  • Dissolution: Dissolve Piperidine-4-carboxamide (1.0 equiv) in Water (10 volumes) containing

    
      (2.0 equiv).
    
  • Addition: Dissolve 3-Chlorobenzenesulfonyl chloride (1.1 equiv) in Acetone or THF (5 volumes).

  • Reaction: Add the organic solution to the aqueous amine solution rapidly at 0°C. Vigorously stir at RT for 2 hours.

  • Isolation: The product often precipitates directly from the mixture as the organic solvent evaporates or upon acidification to pH ~6. Filter the solid, wash with water, and dry.[1]

Quality Control & Validation

ParameterExpected ResultInterpretation
Appearance White to off-white powderColored impurities suggest oxidation or residual aniline derivatives.
LC-MS (ESI+)

(Cl isotope pattern)
The chlorine atom provides a distinct 3:1 isotopic ratio at M and M+2.
1H NMR (DMSO-d6)

7.6-7.8 (m, 4H, Ar-H)
Confirms the 3-chlorophenyl ring integrity.
1H NMR (Piperidine)

3.6 (d, 2H), 2.4 (t, 2H)
Diagnostic shift of protons

to Nitrogen due to sulfonylation (deshielding).
1H NMR (Amide)

6.8 & 7.3 (bs, 2H)
Two broad singlets for

protons (non-equivalent due to restricted rotation).
Self-Validating Checkpoints
  • pH Check (Method B): Ensure the aqueous phase remains basic (pH > 9) during the reaction. If pH drops, the amine becomes protonated (ammonium) and nucleophilicity is lost.

  • HCl Wash (Method A): The product contains an amide but no basic amine. Therefore, it should remain in the organic layer during an acid wash. If yield is low, check the aqueous acid layer (though the sulfonamide is generally not basic enough to protonate).

References

  • General Sulfonylation Protocol: "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives." Asian Journal of Chemistry, 2025.[2]

  • Schotten-Baumann Conditions: "Derivatives of isonipecotamide." US Patent 3320246A.

  • Solvent Effects in Amide/Sulfonamide Synthesis: "Peptide Synthesis Beyond DMF: THF and ACN as Excellent Alternatives." Organic & Biomolecular Chemistry, 2014.[3]

  • Reagent Properties: "3-Chlorobenzenesulfonyl chloride Safety Data Sheet."

Sources

Application

Precision Synthesis of 3-Chlorobenzenesulfonamide: Solvent Selection &amp; Biphasic Protocol Optimization

Executive Summary & Application Context 3-Chlorobenzenesulfonamide is a critical pharmacophore and intermediate in the synthesis of diuretic agents (e.g., Indapamide), carbonic anhydrase inhibitors, and high-throughput s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-Chlorobenzenesulfonamide is a critical pharmacophore and intermediate in the synthesis of diuretic agents (e.g., Indapamide), carbonic anhydrase inhibitors, and high-throughput screening libraries. While the transformation of 3-chlorobenzenesulfonyl chloride to the sulfonamide is a classical reaction, industrial and scale-up applications face three distinct challenges:

  • Chemoselectivity: Balancing the rate of aminolysis (desired) vs. hydrolysis (undesired side reaction with water).

  • Solvent Toxicity: Replacing dichloromethane (DCM) with sustainable alternatives without compromising yield.

  • Workup Efficiency: Managing the solubility of the solid product to streamline isolation.

This Application Note provides a validated Green Biphasic Protocol using 2-Methyltetrahydrofuran (2-MeTHF) , demonstrating its superiority over traditional DCM and THF routes in terms of phase separation, yield, and environmental impact.

Mechanistic Basis & Solvent Strategy

The Competitive Landscape

The synthesis relies on the nucleophilic attack of ammonia (


) on the sulfur atom of 3-chlorobenzenesulfonyl chloride. The reaction is governed by a competitive mechanism where the solvent plays a dual role: solubilizing the lipophilic sulfonyl chloride while mediating the interaction with the polar amine.

Key Mechanistic Insight: In a biphasic system (Schotten-Baumann conditions), the reaction occurs at the interface or via phase transfer. The solvent must possess high lipophilicity to protect the sulfonyl chloride from bulk water hydrolysis while allowing sufficient interfacial contact for the ammonia attack.

G cluster_0 Solvent Control Zone Start 3-Chlorobenzenesulfonyl Chloride (Lipophilic) TS Tetrahedral Intermediate Start->TS Solvent Solubilization (2-MeTHF) Ammonia Ammonia (NH3) (Aqueous/Polar) Ammonia->TS Interfacial Attack Product 3-Chlorobenzenesulfonamide (Precipitate/Organic Phase) TS->Product Aminolysis (Fast) k_amine >> k_water SideProduct Sulfonic Acid (Hydrolysis Byproduct) TS->SideProduct Hydrolysis (Slow) If Temp > 10°C

Figure 1: Mechanistic pathway highlighting the critical competition between aminolysis and hydrolysis. 2-MeTHF shields the sulfonyl chloride from bulk water hydrolysis better than miscible solvents like THF.

Solvent Selection Matrix[1]

The following table contrasts the "Traditional" approach with the recommended "Green" approach.

FeatureDichloromethane (DCM) Tetrahydrofuran (THF) 2-Methyltetrahydrofuran (2-MeTHF) Ethyl Acetate (EtOAc)
Role Traditional StandardHomogeneous OptionRecommended Green Alternative Alternative
Solubility Excellent for Sulfonyl ChlorideExcellentExcellentGood
Water Miscibility ImmiscibleMiscible (Complicates workup)Limited Miscibility (Clean phases)Immiscible
Stability StablePeroxide formerStable (Resists peroxides better)Risk: Reacts with NH3 (Aminolysis)
Green Score Poor (Toxic, Regulated)ModerateHigh (Bio-derived)High
Process Impact Good separation, but hazardous.Requires distillation or salting out.Superior separation; higher yield. Potential byproduct formation.

Why 2-MeTHF? Unlike THF, 2-MeTHF has limited water miscibility, allowing for a clean phase separation similar to DCM. However, unlike DCM, it is non-chlorinated, bio-derivable, and has a higher boiling point, which improves safety margins. Crucially, it does not undergo aminolysis with ammonia, a risk associated with Ethyl Acetate.

Protocol: Green Biphasic Synthesis of 3-Chlorobenzenesulfonamide

This protocol is optimized for a 10g scale but is linearly scalable.

Reagents & Equipment
  • Precursor: 3-Chlorobenzenesulfonyl chloride (10.0 g, 47.4 mmol)

  • Reagent: Ammonium Hydroxide (28-30% NH3 in water) (18.5 mL, ~5 eq)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (50 mL, 5 vol)

  • Equipment: 250 mL 3-neck round bottom flask, mechanical stirrer (overhead preferred), internal thermometer, addition funnel.

Step-by-Step Methodology
Phase 1: Preparation & Cooling
  • Charge the reaction vessel with 3-chlorobenzenesulfonyl chloride (10.0 g) and 2-MeTHF (40 mL).

  • Stir at 300 RPM until fully dissolved. The solution should be clear/colorless.

  • Cool the solution to 0–5°C using an ice/water bath.

    • Scientific Rationale: Low temperature suppresses the hydrolysis rate constant (

      
      ) significantly more than the aminolysis rate constant, maximizing chemoselectivity.
      
Phase 2: Controlled Addition (Schotten-Baumann)
  • Charge the addition funnel with Ammonium Hydroxide (18.5 mL).

  • Add the ammonia solution dropwise over 20–30 minutes.

    • Critical Parameter: Maintain internal temperature < 10°C . The reaction is exothermic.

    • Observation: A white precipitate (Ammonium Chloride) may form initially, or the mixture may become a biphasic emulsion.

Phase 3: Reaction & Monitoring
  • Allow the reaction to warm to Room Temperature (20–25°C) and stir vigorously for 2 hours.

  • TLC Check: Eluent 50% EtOAc / 50% Hexane.

    • Target: Disappearance of sulfonyl chloride (

      
      ) and appearance of sulfonamide (
      
      
      
      ).
    • Self-Validation: If starting material remains, add 1.0 eq of ammonia and stir for 1 additional hour.

Phase 4: Workup & Isolation
  • Phase Separation: Stop stirring. The mixture will separate into an organic layer (top) and aqueous layer (bottom).

    • Note: 3-Chlorobenzenesulfonamide is often soluble in the organic phase but may precipitate if the concentration is high.

  • Wash: Separate the organic layer. Wash with 10 mL water, then 10 mL 1M HCl (to neutralize excess ammonia), then 10 mL Brine.

  • Drying: Dry the organic phase over anhydrous

    
    . Filter.
    
  • Concentration: Concentrate the 2-MeTHF solution on a rotary evaporator to approx. 20% volume.

  • Crystallization: Add n-Heptane (anti-solvent) slowly to induce crystallization. Filter the white solid and dry in a vacuum oven at 45°C.

Expected Results
  • Yield: 88–95%

  • Appearance: White crystalline solid.

  • Purity (HPLC): >98%

Process Workflow Diagram

Workflow Step1 Dissolution (3-Cl-Ph-SO2Cl + 2-MeTHF) Step2 Cooling (0-5°C) Critical for Selectivity Step1->Step2 Step3 Biphasic Reaction (+ Aqueous NH4OH) Step2->Step3 Exothermic Addition Step4 Phase Separation (Remove Aqueous Layer) Step3->Step4 2 Hours, RT Step5 Acid Wash (1M HCl) (Remove Excess NH3) Step4->Step5 Step6 Crystallization (Heptane Addition) Step5->Step6 Dry & Concentrate Final Pure 3-Chlorobenzenesulfonamide Step6->Final

Figure 2: Optimized workflow using 2-MeTHF. The phase separation step (Step 4) is significantly cleaner than with THF/Water mixtures.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure temp < 5°C during addition. Verify 2-MeTHF quality (dryness not strictly required for biphasic, but helps).
Impure Product Sulfonic acid contaminationEnsure thorough water/brine washes. The acid byproduct is water-soluble and should remain in the aqueous phase.
Emulsion Vigorous stirring with surfactantsAdd brine to increase ionic strength; filter through a Celite pad if necessary.
Product Color Oxidation of impuritiesRecrystallize from Ethanol/Water or 2-MeTHF/Heptane.

References

  • Pfizer Solvent Selection Guide

    • Title: Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organization.[1]

    • Source:Green Chemistry, 2008.[1]

    • Relevance: Establishes 2-MeTHF as a preferred replacement for DCM.[2]

  • Schotten-Baumann Conditions

    • Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.[3][4]

    • Source:Organic Process Research & Development, 2012.[4]

    • Relevance: Validates the biphasic approach for sulfonamide synthesis.
  • 2-MeTHF Properties

    • Title: 2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent Alternative.[2][5][6]

    • Source: Sigma-Aldrich / Merck Technical Note.
    • Relevance: Physical property comparison (immiscibility with water) vs THF.[5]

  • General Sulfonamide Synthesis

    • Title: Facile Synthesis of Sulfonyl Chlorides/Bromides
    • Source:Molecules, 2021.[4]

    • Relevance: Discusses the reactivity of sulfonyl chlorides with amines.

Sources

Method

Application Notes &amp; Protocols: Antimicrobial Activity Testing of Piperidine Carboxamide Sulfonamides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Scientific Rationale Piperidine carboxamide sulfonamides represent a promising class of synthetic compounds being investigated for their p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale

Piperidine carboxamide sulfonamides represent a promising class of synthetic compounds being investigated for their potential as novel antimicrobial agents.[1][2] The core structure, which combines a piperidine ring, a carboxamide linker, and a sulfonamide functional group, offers a versatile scaffold for chemical modification to optimize antibacterial activity and pharmacokinetic properties.[1][3] Sulfonamides traditionally function as bacteriostatic agents by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5] This disruption of folate production halts DNA synthesis and prevents bacterial replication.[4]

Given the escalating threat of antimicrobial resistance, robust and standardized in vitro testing is a critical first step in the evaluation of any new chemical entity.[6] These application notes provide a comprehensive guide to the fundamental assays required to characterize the antimicrobial profile of novel piperidine carboxamide sulfonamides, grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Core Principle: The Critical Role of a Low-Thymidine Medium

A foundational principle in testing sulfonamides is the choice of growth medium. Standard microbiological media can contain significant levels of thymidine and para-aminobenzoic acid (PABA), which can be utilized by bacteria to bypass the folic acid synthesis blockade induced by sulfonamides.[9][10][11] This leads to falsely high (and inaccurate) resistance measurements.[12] Therefore, the use of Mueller-Hinton (MH) medium is mandatory. MH agar and broth are specifically formulated with low levels of these inhibitors, ensuring that the observed antimicrobial activity is a true measure of the compound's effect on the folate pathway.[9][10][13][14]

Diagram 1: Antimicrobial Screening Workflow

This diagram outlines the logical progression from initial screening to more detailed characterization of a novel piperidine carboxamide sulfonamide.

AST_Workflow cluster_0 Primary Screening cluster_1 Secondary / Confirmatory Assays cluster_2 Advanced Characterization Start Test Compound (Piperidine Carboxamide Sulfonamide) MIC Broth Microdilution Assay (Determine MIC) Start->MIC Quantitative Screen Disk Agar Disk Diffusion (Qualitative Confirmation) MIC->Disk Qualitative Screen MBC MBC Determination (From MIC plate) MIC->MBC Determine Lethality TimeKill Time-Kill Kinetic Assay (Bactericidal vs. Bacteriostatic) MIC->TimeKill Characterize Killing Rate

Caption: A typical workflow for evaluating a new antimicrobial compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay is the quantitative cornerstone for antimicrobial susceptibility testing, establishing the lowest concentration of a compound that inhibits visible bacterial growth.[7] The protocol is adapted from CLSI M07 guidelines.[6][15]

A. Materials & Reagents

  • Test Compound: Stock solution of known concentration (e.g., 1280 µg/mL) in an appropriate solvent (e.g., DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[16]

  • Bacterial Strains: Relevant Gram-positive and Gram-negative quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates.[17][18][19]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator (35-37°C).[20]

B. Step-by-Step Protocol

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20]

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in each test well.[20]

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to wells 2 through 11 of a 96-well plate. Well 12 receives 200 µL of uninoculated CAMHB and serves as a sterility control.[7]

    • Prepare an intermediate dilution of your stock compound. For example, add 20 µL of a 1280 µg/mL stock to 980 µL of CAMHB to get a 25.6 µg/mL working solution.

    • Add 200 µL of the working compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[7]

    • This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL before inoculum is added). Well 11 contains no compound and serves as the growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to the sterility control (well 12).[7]

    • The final volume in each well is now 200 µL, and the compound concentrations have been diluted by half (e.g., 64 µg/mL to 0.125 µg/mL).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[20]

C. Data Interpretation

  • The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth (i.e., the first clear well).[20]

  • The sterility control (well 12) should remain clear.

  • The growth control (well 11) should show distinct turbidity.

Compound Organism MIC (µg/mL)
Sulfonamide-AS. aureus ATCC 2921316
Sulfonamide-AE. coli ATCC 2592232
Sulfonamide-BS. aureus ATCC 292138
Sulfonamide-BE. coli ATCC 25922>64
Control: SulfamethoxazoleE. coli ATCC 259224
Hypothetical data for illustrative purposes.

Protocol 2: Time-Kill Kinetic Assay

While the MIC assay determines the concentration needed to inhibit growth, it doesn't distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[4] The time-kill assay provides this crucial pharmacodynamic information by measuring the rate of bacterial killing over time.[16][21]

A. Rationale & Core Principles

This assay exposes a standardized bacterial population to the test compound at various concentrations (typically multiples of the MIC) and quantifies the number of viable bacteria at set time points (e.g., 0, 2, 4, 8, 24 hours).[16][22]

  • Bacteriostatic Activity: A <3-log₁₀ (or <99.9%) reduction in CFU/mL compared to the initial inoculum.[20]

  • Bactericidal Activity: A ≥3-log₁₀ (or ≥99.9%) reduction in CFU/mL compared to the initial inoculum.[16][21]

B. Step-by-Step Protocol

  • Preparation:

    • Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Prepare sterile tubes containing CAMHB with the test compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control tube with no compound.[22]

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Time Zero (T₀): Immediately after inoculation, remove an aliquot (e.g., 100 µL) from each tube.[16]

    • Incubate all tubes in a shaking incubator at 37°C to ensure aeration.

    • Subsequent Sampling: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[16]

  • Quantification of Viable Bacteria:

    • Perform 10-fold serial dilutions of each collected aliquot in sterile saline or phosphate-buffered saline (PBS).[16]

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on plates that contain between 30 and 300 colonies to calculate the CFU/mL for each time point.

C. Data Analysis & Visualization

  • Convert the CFU/mL counts to log₁₀ CFU/mL.

  • Plot the mean log₁₀ CFU/mL (y-axis) against time (x-axis) for each concentration and the growth control. This graphical representation clearly illustrates the killing kinetics.[22]

Diagram 2: Sulfonamide Mechanism of Action

This diagram illustrates the metabolic pathway targeted by sulfonamides.

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DNA DNA Synthesis DHF->DNA ...via THF Compound Piperidine Carboxamide Sulfonamide Compound->Block

Caption: Competitive inhibition of DHPS by sulfonamides blocks folic acid synthesis.

Quality Control (QC) and System Validation

Trustworthy data is paramount. Every experiment must include standardized QC measures to ensure the validity of the results.[19]

A. QC Strains and Expected Ranges

  • Reference strains with known susceptibility profiles must be tested in parallel with every batch of assays.[12][14][19]

  • The results for these QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[19] Deviations indicate a potential issue with the media, inoculum, incubation, or compound integrity.[19][23]

QC Strain Antimicrobial Acceptable MIC Range (µg/mL)
E. faecalis ATCC 29212Trimethoprim-Sulfamethoxazole≤0.5/9.5
S. aureus ATCC 29213Trimethoprim-Sulfamethoxazole≤0.5/9.5
E. coli ATCC 25922Trimethoprim-Sulfamethoxazole≤0.5/9.5
Source: CLSI M100 guidelines (Ranges can vary by edition).

B. Media Validation

  • Each new lot of Mueller-Hinton agar or broth must be tested to confirm low levels of thymidine and thymine.[12]

  • This is typically done by testing the QC strain Enterococcus faecalis ATCC 29212 against trimethoprim-sulfamethoxazole. A satisfactory lot will produce a distinct zone of inhibition (≥20 mm in disk diffusion) that is essentially free of hazy growth.[14]

References

  • Benchchem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Benchchem. (n.d.). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • Sigma-Aldrich. (n.d.). 70192 Mueller Hinton Broth (M-H Broth).
  • Benchchem. (n.d.). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Merck. (n.d.). MUELLER-HINTON Agar.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Microbe Investigations. (n.d.). ASTM E2315 Time-Kill Test – Antimicrobial Activity Evaluation.
  • MicrobiologyInfo.com. (2022, August 10). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation.
  • Academia.edu. (n.d.). Time-Kill Assay.
  • Scharlab. (n.d.). Mueller-Hinton Agar.
  • PubMed. (n.d.). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure.
  • Iacld.com. (n.d.). Quality Control of Anti Microbial Susceptibility Test.
  • GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests.
  • PMC. (2008, August 20). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus.
  • MDPI. (2024, January 31). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.
  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
  • CGSpace. (2022, April 6). Quality control of susceptibility testing.
  • Impactfactor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives.
  • Regulations.gov. (n.d.). M07-A8.
  • ResearchGate. (n.d.). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
  • Wisconsin Veterinary Diagnostic Laboratory. (2024, June 12). Antimicrobial Susceptibility Testing Diagnostic Aid.
  • PMC. (2022, August 23). Synthesis and Biological Activity of New Sulfonamide Derivatives Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
  • PMC. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • EUCAST. (n.d.). EUCAST - Home.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • EUCAST. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe.
  • EUCAST. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.
  • NICD. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • PMC. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.
  • PEXACY International Journal of Pharmaceutical Science. (2023, August 19). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights.
  • PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Chlorophenyl Sulfonyl Piperidines

Status: Online Agent: Senior Application Scientist (Cheminformatics & Compound Management) Ticket Topic: Precipitation and solubility failure of chlorophenyl sulfonyl piperidines in DMSO. Executive Summary Researchers wo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist (Cheminformatics & Compound Management) Ticket Topic: Precipitation and solubility failure of chlorophenyl sulfonyl piperidines in DMSO.

Executive Summary

Researchers working with chlorophenyl sulfonyl piperidines often encounter a phenomenon known as "brick dust" precipitation. These molecules possess a "perfect storm" of structural features: the chlorophenyl group drives lipophilicity and


-

stacking, while the sulfonyl moiety (

) creates strong dipolar intermolecular forces. When these forces exceed the solvation energy provided by DMSO, the compound crashes out of solution.

This guide moves beyond basic troubleshooting to address the thermodynamic realities of your specific chemical series.

Part 1: The Diagnostics (Root Cause Analysis)

Before attempting to "fix" the solution, you must understand why it failed. In 90% of cases involving sulfonyl piperidines, the culprit is DMSO Hygroscopicity .

The Mechanism of Failure
  • Lattice Energy vs. Solvation: Chlorophenyl sulfonyl piperidines often form stable crystal lattices due to the rigidity of the piperidine ring and the strong dipole of the sulfonyl group.

  • The Water Trap: DMSO is aggressively hygroscopic. It can absorb up to 10% water by weight within 24 hours if left uncapped [1].

  • The Anti-Solvent Effect: Your compound is hydrophobic (LogP likely > 3.0). As DMSO absorbs atmospheric water, the solvent power decreases. Water acts as an anti-solvent, forcing the hydrophobic drug molecules to aggregate and precipitate [2].

Visualizing the "Crash Out" Pathway

The following diagram illustrates the thermodynamic cascade leading to precipitation.

precipitation_mechanism Start Solid Compound (High Lattice Energy) Solution Metastable Solution (Dissolved) Start->Solution  + Energy (Vortex/Heat)   DMSO_Dry Anhydrous DMSO (High Solvation Power) DMSO_Dry->Solution  Solvent   DMSO_Wet DMSO + H2O Complex (Reduced Solvation) Solution->DMSO_Wet  Time + Exposure   Air_Exposure Atmospheric Moisture (Hygroscopicity) Air_Exposure->DMSO_Wet Precipitation Precipitation (Crystal Re-formation) DMSO_Wet->Precipitation  Hydrophobic Exclusion  

Figure 1: The thermodynamic pathway of precipitation driven by moisture absorption in DMSO.

Part 2: Troubleshooting Protocols (The Rescue)

If you have a turbid stock solution, do not filter it . Filtering removes the active compound, altering your concentration to an unknown value. Use the following protocols to rescue the stock.

Protocol A: The "Heat-Cycle" Rescue

Use this for compounds that have precipitated after freeze-thaw cycles.

StepActionTechnical Rationale
1 Seal Tightly Ensure the vial cap is parafilmed to prevent further water entry.
2 Thermal Shift (37°C) Incubate in a water bath at 37°C for 15-30 minutes . Note: Do not exceed 40°C as sulfonamides can degrade over time at high heat.
3 Acoustic Disruption Sonicate in a bath sonicator (35-40 kHz) for 5 minutes . Critical: Ensure water level in bath matches liquid level in vial.
4 Visual QC Hold vial against a light source. If "swirls" (Schlieren lines) are visible, the compound is dissolving but not homogenous. Vortex for 30 seconds.
5 The "Anhydrous Spike" If turbidity persists, add 5-10% volume of fresh, anhydrous DMSO . This shifts the solvent equilibrium back away from the "water limit."
Protocol B: The "Solvent Swap" (For Persistent Solids)

Use this only if Protocol A fails and the compound is critical.

  • Centrifuge the turbid stock at 13,000 rpm for 5 minutes to pellet the precipitate.

  • Remove the supernatant (save it for analysis if needed).

  • Add fresh anhydrous DMSO to the pellet.

  • Repeat Protocol A (Heat/Sonicate).

  • Warning: You must re-quantify the concentration using UV-Vis or LC-MS, as you have likely lost mass during the transfer.

Part 3: Prevention & Best Practices

To prevent chlorophenyl sulfonyl piperidines from crashing out in the future, you must treat DMSO as a living reagent that "ages" (absorbs water) the moment it is opened.

Standard Operating Procedure (SOP) for Hydrophobic Stocks
  • The "Single-Shot" Rule: Never store a 100 mM stock in a large bottle. Aliquot immediately into single-use vials (e.g., 20 µL or 50 µL).

  • Argon Purging: If you must store a master stock, gently purge the headspace with Argon gas before capping to displace humid air.

  • Desiccated Storage: Store DMSO stocks in a secondary container (box) containing active silica gel or molecular sieves.

  • Avoid 4°C Storage:

    • Pure DMSO freezes at 18.5°C .[1][2]

    • At 4°C, DMSO freezes.[1] When it thaws, water (which concentrates in the liquid phase during freezing) can cause local supersaturation and precipitation.

    • Recommendation: Store at Room Temperature (if stable) or -20°C/-80°C (snap freeze).

Decision Logic for Compound Dissolution

dissolution_workflow Compound Weigh Compound Solvent Add Anhydrous DMSO (New Bottle) Compound->Solvent Mix Vortex (30s) Solvent->Mix Check Clear Solution? Mix->Check Sonicate Sonicate (37°C, 10m) Check->Sonicate No Aliquot Aliquot & Freeze (-20°C or -80°C) Check->Aliquot Yes Sonicate->Check Dilute Dilute Stock (e.g. 10mM -> 1mM) Sonicate->Dilute Persistently Turbid Dilute->Mix

Figure 2: Logical workflow for initial compound solubilization to ensure stability.

Part 4: Frequently Asked Questions (FAQs)

Q1: My stock solution is frozen at room temperature (22°C). Is this normal?

  • Answer: Yes, this is actually a good sign . Pure anhydrous DMSO has a melting point of 18.5°C. If your lab is cool, it may solidify. This indicates your DMSO is dry. If your DMSO remains liquid at 4°C, it is significantly contaminated with water [3].

Q2: Can I use a co-solvent to improve solubility?

  • Answer: Yes. For sulfonyl piperidines, adding Tertiary Butanol (t-BuOH) is a common trick. A mixture of DMSO:t-BuOH (1:1) prevents freezing at room temperature and can disrupt the crystal lattice better than pure DMSO for some sulfonamides. However, ensure t-BuOH is compatible with your downstream assay.

Q3: I see "needles" in my tube after thawing. What are they?

  • Answer: Those are likely crystals of your compound.[3] Sulfonyl piperidines crystallize efficiently. This happens because the compound was excluded from the DMSO crystal lattice during freezing (a process called zone refining). You must heat to 37°C and vortex vigorously to redissolve them.[1]

Q4: Why does my compound precipitate when I add it to the cell culture media?

  • Answer: This is the "crash-out" upon dilution. You are moving from LogP solvent (DMSO) to polar solvent (Media).

    • Fix: Pre-dilute your compound in an intermediate step (e.g., dilute 10 mM stock to 1 mM in DMSO, then add to media).

    • Fix: Ensure the media is warm (37°C) and vortex immediately upon addition.

References
  • BenchChem. (2025).[1][4][5] An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. Retrieved from

  • Lipinski, C. A., et al. (2003). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Retrieved from

  • PubChem. (2025).[6][7] 4-(4-Chlorophenyl)piperidine Physical Properties. National Library of Medicine. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide

Executive Summary Objective: To provide a definitive structural validation guide for 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide , a pharmacophore common in inhibitors of 11 -HSD1 and soluble epoxide hydrolase. Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural validation guide for 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide , a pharmacophore common in inhibitors of 11


-HSD1 and soluble epoxide hydrolase.

Core Value: This guide distinguishes the target compound from its two most common critical impurities: the regioisomer (4-chlorophenyl analog) and the unreacted precursor (piperidine-4-carboxamide) . By comparing spectral "performance"—defined here as the resolution of unique structural identifiers—researchers can ensure the integrity of their biological assays.

Chemical Context & Structural Logic[1][2]

The target molecule consists of three distinct magnetic environments. Understanding these domains is prerequisite to interpreting the spectrum.

  • The Aromatic Anchor: A 3-chlorophenyl ring attached to a sulfonyl group.[1] The meta-substitution is the critical quality attribute (CQA) for identity.

  • The Linker: A sulfonyl (

    
    ) group. It acts as a strong electron-withdrawing group (EWG), significantly deshielding adjacent protons.
    
  • The Aliphatic Effector: A piperidine ring substituted at the 4-position with a primary carboxamide (

    
    ).
    
The "Competitors" (Alternatives for Comparison)

To validate "product performance" (purity and identity), we compare the target spectrum against:

  • Alternative A (Regioisomer): 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide. Risk: Commercial sulfonyl chlorides often contain isomeric impurities.

  • Alternative B (Precursor): Piperidine-4-carboxamide.[2] Risk: Incomplete coupling.

Experimental Methodology

Sample Preparation Protocol
  • Solvent: DMSO-d

    
     (99.9% D) is required.
    
    • Reasoning: Chloroform-d (

      
      ) often fails to solubilize primary amides and causes amide protons to broaden or exchange, obscuring integration. DMSO-d
      
      
      
      stabilizes the amide protons via hydrogen bonding, appearing as distinct signals.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at

    
     0.00 ppm or residual DMSO pentet at 
    
    
    
    2.50 ppm.
Analytical Workflow (Graphviz)

NMR_Workflow Sample Crude Product (Solid) Solvent Add DMSO-d6 (0.6 mL) Sample->Solvent Dissolution Acquisition Acquisition (400/600 MHz, 298K) Solvent->Acquisition shimming Process Processing (LB=0.3 Hz, Phase) Acquisition->Process FT Analysis Structural Validation Process->Analysis Integration

Figure 1: Standardized analytical workflow for sulfonamide derivatives.

Spectral Analysis & Data Comparison

Master Data Table: Target Molecule

Compound: 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide Solvent: DMSO-d


 | Freq:  400 MHz[3]
Region

(ppm)
MultiplicityInt (

)
AssignmentMechanistic Insight
Amide 7.25, 6.80br s (2H)1H each

Diastereotopic due to restricted rotation/H-bonding. Distinct in DMSO.
Aromatic 7.75 - 7.80m2HAr-H2, Ar-H4H2 is a singlet-like doublet (isolated between Cl and SO2).
Aromatic 7.65m1HAr-H6Deshielded by SO2, coupled to H5.
Aromatic 7.55t (J=8 Hz)1HAr-H5Pseudo-triplet characteristic of meta-substitution.
Aliphatic 3.65d (broad)2HPip-H2e, H6eEquatorial protons

to N. Deshielded by

.
Aliphatic 2.35td2HPip-H2a, H6aAxial protons

to N. Upfield due to anisotropy.
Aliphatic 2.15m1HPip-H4Methine proton

to carbonyl.
Aliphatic 1.75d (broad)2HPip-H3e, H5eEquatorial

protons.
Aliphatic 1.50qd2HPip-H3a, H5aAxial

protons.
Comparative Analysis: Target vs. Alternatives

This section validates the "performance" of the synthesis by proving the absence of alternatives.

Comparison 1: Distinguishing the Regioisomer (3-Cl vs. 4-Cl)

The primary risk in sulfonamide synthesis is using the wrong sulfonyl chloride starting material.

  • Target (3-Cl): The aromatic region is complex (ABCD system). You must see a singlet-like peak (H2) around 7.7-7.8 ppm isolated between the Cl and

    
     groups.
    
  • Alternative (4-Cl): The aromatic region is symmetric (

    
     system). You will see two distinct doublets  (roofing effect) integrating to 2H each.
    

Decision Logic:

If you see two clean doublets in the aromatic region


REJECT  (You have the 4-chloro isomer).
If you see a singlet, a triplet, and two multiplets 

ACCEPT (You have the 3-chloro target).
Comparison 2: Distinguishing Precursor (Reaction Completion)
  • Target: The

    
    -protons of piperidine (next to Nitrogen) appear at ~3.65 ppm (eq) and ~2.35 ppm (ax) . The 
    
    
    
    group pulls them downfield.
  • Precursor (Amine): The same protons appear significantly upfield at ~2.9 - 3.0 ppm because the Nitrogen lone pair is electron-donating (amine) rather than withdrawn (sulfonamide).

Logic Tree for Validation (Graphviz)

Validation_Logic Start Analyze Aromatic Region (7.5 - 8.0 ppm) Pattern Splitting Pattern? Start->Pattern Symmetric Two Doublets (AA'BB') (Symmetric) Pattern->Symmetric Symmetric Complex Singlet + Multiplets (Asymmetric) Pattern->Complex Asymmetric Result_4Cl Identity: 4-Chloro Analog (REJECT) Symmetric->Result_4Cl Check_Ali Check Aliphatic Region (2.0 - 4.0 ppm) Complex->Check_Ali Shift_Down N-CH signals > 3.5 ppm Check_Ali->Shift_Down Shift_Up N-CH signals < 3.0 ppm Check_Ali->Shift_Up Final_Pass PASS: Target Molecule Shift_Down->Final_Pass Final_Fail FAIL: Unreacted Amine Shift_Up->Final_Fail

Figure 2: Decision matrix for structural validation of 3-chlorophenyl sulfonamides.

Troubleshooting & Critical Nuances

The "Water" Trap

In DMSO-d


, water appears as a sharp singlet at 

3.33 ppm.
  • Issue: This often overlaps with the piperidine ring protons (specifically the equatorial H2/H6 signals) if the sulfonyl deshielding is slightly weaker than predicted.

  • Solution: If integration at 3.3-3.6 ppm is high, run a D

    
    O shake . Add 1 drop of D
    
    
    
    O to the tube. The amide peaks (6.8-7.25 ppm) will disappear (exchange), and the water peak will shift/broaden, revealing the underlying piperidine multiplets.
Rotamers

Unlike tertiary amides (e.g., N,N-dimethyl), the primary carboxamide (


) here does not typically show rotameric splitting of the piperidine ring signals at room temperature, as the rotation around the piperidine-carbonyl bond is relatively free compared to the amide C-N bond. However, the amide protons themselves are non-equivalent (diastereotopic) due to the chiral environment created if the ring freezes, or simply due to restricted rotation of the 

bond itself.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for substituent effects on chemical shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Provides context on sulfonyl/amide bioisosteres and their spectral characterization). Link

Sources

Comparative

Mass spectrometry fragmentation pattern of sulfonyl piperidines

Title: Structural Elucidation of Sulfonyl Piperidines: A Comparative MS/MS Fragmentation Guide Executive Summary The sulfonyl piperidine scaffold ( ) is a ubiquitous pharmacophore in medicinal chemistry, serving as a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of Sulfonyl Piperidines: A Comparative MS/MS Fragmentation Guide

Executive Summary The sulfonyl piperidine scaffold (


) is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structural motif in GPCR ligands, enzyme inhibitors, and antipsychotics. For the analytical scientist, however, this moiety presents a unique challenge: its fragmentation behavior sits at the intersection of sulfonamide bond lability and saturated heterocycle stability.

This guide provides a definitive technical analysis of the mass spectrometry (MS/MS) fragmentation patterns of sulfonyl piperidines. Unlike standard spectral libraries, we dissect the causality of cleavage, comparing this scaffold against its closest structural analog—sulfonyl morpholines—to provide a robust framework for structural verification in drug discovery.

Part 1: Mechanistic Foundations

The "Why" behind the Spectrum

To interpret the MS/MS spectrum of a sulfonyl piperidine, one must understand the competition between charge retention on the sulfonamide nitrogen versus the piperidine ring.

The Primary Cleavage Event: S-N Bond Scission

The dominant fragmentation pathway in Electrospray Ionization (ESI) is the cleavage of the sulfonamide (


) bond.
  • Mechanism: Protonation typically occurs on the sulfonamide nitrogen or the piperidine nitrogen (depending on substitution).

  • Outcome: This cleavage yields two potential diagnostic ions:[1][2][3][4]

    • The Sulfonyl Cation (

      
      ):  If 
      
      
      
      is an aromatic system (e.g., tosyl, phenyl), the charge is stabilized by resonance, producing a high-intensity peak (e.g., m/z 155 for tosyl).
    • The Piperidine Neutral Loss: Often, the piperidine moiety is lost as a neutral amine, leaving the charge on the sulfonyl fragment.

The Rearrangement: Extrusion

A critical diagnostic pathway involves the rearrangement and loss of sulfur dioxide (


, 64 Da).[5]
  • Mechanism: An intramolecular rearrangement where the piperidine nitrogen attacks the

    
    -group directly, expelling 
    
    
    
    .
  • Diagnostic Value: The observation of an

    
     peak is a "smoking gun" for the sulfonamide linkage.
    
Ring Fragmentation (The Piperidine Fingerprint)

Unlike aromatic rings, the saturated piperidine ring is relatively stable but will fragment under higher Collision Induced Dissociation (CID) energies.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen.[6]

  • Diagnostic Ion: m/z 84 (

    
    ). This is the characteristic ion for an unsubstituted piperidine ring.
    

Part 2: Comparative Analysis

Sulfonyl Piperidine vs. Sulfonyl Morpholine

In drug development, piperidines are often swapped with morpholines to modulate metabolic stability (reducing lipophilicity). Distinguishing these two requires identifying specific mass shifts and fragmentation predispositions.

Table 1: Comparative Fragmentation Metrics

FeatureSulfonyl Piperidine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Sulfonyl Morpholine (

)
Diagnostic Significance
Ring Diagnostic Ion m/z 84 (

)
m/z 86 (

)
Differentiates the saturated heterocycle core.
Neutral Loss (Ring) Loss of 85 Da (Piperidyl radical/neutral)Loss of 87 Da (Morpholino radical/neutral)Key for identifying the

"head" group.
Secondary Ring Frag. Loss of

(28 Da)
Loss of

(44 Da)
Morpholine loses acetaldehyde/ethylene oxide equivalent; Piperidine loses ethylene.
Ionization Efficiency High (Basic Nitrogen, pKa ~11)Moderate (Oxygen is EWG, pKa ~8)Piperidines generally yield higher ESI+ signal intensity.
Metabolic Stability Lower (Susceptible to CYP oxidation)Higher (Oxygen blocks oxidation)Context for metabolite ID (MetID) studies.

Part 3: Visualization of Pathways

Figure 1: Fragmentation Mechanism of N-Sulfonyl Piperidines Description: This diagram illustrates the competition between S-N bond cleavage (Pathway A) and SO2 extrusion (Pathway B).

SulfonylPiperidineFrag Parent Protonated Parent [R-SO2-Pip+H]+ SN_Cleavage S-N Bond Cleavage Parent->SN_Cleavage Dominant (Low CE) Rearrangement Rearrangement (Ipso attack) Parent->Rearrangement Secondary Ring_Frag Ring Fragmentation (High CE) Parent->Ring_Frag High Energy Sulfonyl_Cation Sulfonyl Cation [R-SO2]+ SN_Cleavage->Sulfonyl_Cation Pip_Neutral Neutral Piperidine (Loss of 85 Da) SN_Cleavage->Pip_Neutral Amine_Product R-Piperidine Amine [M+H - 64]+ Rearrangement->Amine_Product SO2_Neutral Neutral SO2 (Loss of 64 Da) Rearrangement->SO2_Neutral Pip_Ion Piperidinium Ion m/z 84 Ring_Frag->Pip_Ion

Caption: Figure 1: Competitive fragmentation pathways. Pathway A (Red) dominates in ESI+, while Pathway C (Green) confirms the piperidine ring.

Part 4: Experimental Protocol (Self-Validating)

To generate reproducible fragmentation data, a "ramp" methodology is required to capture both labile (S-N cleavage) and stable (Ring fragmentation) ions.

Protocol: Energy-Resolved ESI-MS/MS

  • Sample Preparation:

    • Dissolve compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids desolvation; Formic acid ensures protonation (

      
      ) of the basic piperidine nitrogen.
      
  • Source Conditions (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20V (Keep low to prevent in-source fragmentation of the S-N bond).

  • The "Validation Ramp" (MS/MS):

    • Do not use a single Collision Energy (CE).

    • Step A (Low Energy, 10-20 eV): Target the survival of the parent ion and observation of the [M+H - 64] rearrangement.

    • Step B (Medium Energy, 25-35 eV): Target the S-N cleavage . Look for the sulfonyl cation (e.g., m/z 155).

    • Step C (High Energy, 40-60 eV): Target Ring Fragmentation . Look for m/z 84 (Piperidine) or m/z 86 (Morpholine).

  • Data Interpretation Check:

    • Linearity Check: If m/z 84 appears at low energy, your source cone voltage is too high (in-source fragmentation).

    • Specificity Check: Confirm the absence of m/z 86 (Morpholine contaminant) or m/z 70 (Pyrrolidine contaminant).

Part 5: Diagnostic Workflow

Figure 2: Structural Elucidation Decision Tree Description: A logic flow for identifying sulfonyl piperidine derivatives in unknown samples.

DecisionTree Start Unknown Spectrum (Precursor Selected) Check_SO2 Check for Loss of 64 Da ([M+H - SO2]+) Start->Check_SO2 Sulfonamide_Confirmed Sulfonamide Linkage Confirmed Check_SO2->Sulfonamide_Confirmed Yes Not_Sulfonamide Not a Sulfonamide (Check Amide/Ester) Check_SO2->Not_Sulfonamide No Check_Ring Check Low Mass Region (High CE) Sulfonamide_Confirmed->Check_Ring Is_84 Peak at m/z 84? Check_Ring->Is_84 Is_86 Peak at m/z 86? Is_84->Is_86 No Piperidine Conclusion: Sulfonyl Piperidine Is_84->Piperidine Yes Morpholine Conclusion: Sulfonyl Morpholine Is_86->Morpholine Yes Other Other Heterocycle (e.g., Pyrrolidine m/z 70) Is_86->Other No

Caption: Figure 2: Step-by-step logic for distinguishing sulfonyl piperidines from analogs.

References

  • BenchChem. (2025).[6] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Klagkou, K., et al. (2003).[7] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[7] Link

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • Maw, H., et al. (2021).[8] Proposed fragmentation pathway of alkylsulfonyl piperidine- and piperazine-containing compounds. Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025).[6] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Guides. Link

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Sulfonamide and Carboxamide Groups Using FTIR Spectroscopy

In the landscape of pharmaceutical development, the precise characterization of molecular structures is paramount. Among the functional groups critical to the efficacy and safety of many drug candidates, sulfonamides and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of molecular structures is paramount. Among the functional groups critical to the efficacy and safety of many drug candidates, sulfonamides and carboxamides hold a prominent place. While structurally similar, the distinction between a sulfonyl and a carbonyl group adjacent to a nitrogen atom imparts significantly different chemical and biological properties to a molecule. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for making this crucial distinction. This guide provides an in-depth comparison of the characteristic FTIR peaks for sulfonamide and carboxamide groups, supported by experimental insights to aid researchers in their analytical endeavors.

The Structural Nuance: Sulfonamide vs. Carboxamide

At a glance, both functional groups feature a nitrogen atom linked to an acyl-type group. However, the central atom of that group is sulfur in a sulfonamide (R-SO₂-NR'R'') and carbon in a carboxamide (R-CO-NR'R''). This fundamental difference in the central atom and the presence of two sulfonyl oxygens versus one carbonyl oxygen create distinct electronic environments, which in turn give rise to unique vibrational modes detectable by FTIR spectroscopy.

Comparative Analysis of FTIR Characteristic Peaks

The infrared spectrum is a molecule's vibrational fingerprint. For sulfonamides and carboxamides, the most diagnostic regions of the spectrum are those corresponding to the stretching and bending vibrations of the S=O, C=O, N-H, and S-N/C-N bonds.

Key Distinguishing Vibrations

The most definitive way to distinguish between a sulfonamide and a carboxamide is by identifying the strong absorptions characteristic of the SO₂ group or the C=O group.

  • Sulfonamides (R-SO₂-NR'R'') : The hallmark of a sulfonamide is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group.[1][2] These are typically found in the ranges of 1370-1310 cm⁻¹ (asymmetric) and 1180-1143 cm⁻¹ (symmetric) .[1][2] The high frequency and intensity of these bands are due to the strong dipole moment of the S=O bonds. Another characteristic, though weaker, band for sulfonamides is the S-N stretching vibration, which appears in the region of 935-895 cm⁻¹ .[1][3]

  • Carboxamides (R-CO-NR'R'') : The carboxamide group is readily identified by the very strong and sharp absorption band of the carbonyl (C=O) stretch, known as the Amide I band .[4][5] This band typically appears in the range of 1680-1630 cm⁻¹ .[4][6] Its exact position can be influenced by factors such as hydrogen bonding and conjugation.[7] The presence of this intense band is a primary indicator of a carboxamide.

N-H Vibrations: A Region of Potential Overlap

Both primary and secondary sulfonamides and carboxamides exhibit N-H stretching and bending vibrations. While these can provide valuable information, there can be some overlap in their spectral regions.

  • N-H Stretching :

    • Primary Sulfonamides (-SO₂NH₂) : Show two distinct bands for asymmetric and symmetric N-H stretching in the range of 3390-3323 cm⁻¹ and 3279-3229 cm⁻¹ , respectively.[2]

    • Primary Carboxamides (-CONH₂) : Also display two N-H stretching bands, typically near 3520 cm⁻¹ (asymmetric) and 3400 cm⁻¹ (symmetric) in dilute solutions. In the solid state, due to hydrogen bonding, these bands shift to lower wavenumbers, around 3350 cm⁻¹ and 3180 cm⁻¹ .[4]

    • Secondary Sulfonamides (-SO₂NHR) : Exhibit a single N-H stretching band in the region of 3349-3144 cm⁻¹ .[1]

    • Secondary Carboxamides (-CONHR) : Show a single N-H stretch, which can appear as multiple bands in the solid state in the 3330-3060 cm⁻¹ region due to different hydrogen bonding arrangements.[4]

  • N-H Bending :

    • Carboxamides : Display a characteristic N-H bending vibration known as the Amide II band (a combination of N-H bending and C-N stretching) in the range of 1640-1550 cm⁻¹ .[5] This band is a prominent feature in the spectra of primary and secondary amides. Primary amides also show a scissoring vibration around 1639-1635 cm⁻¹ .[1]

    • Sulfonamides : Primary sulfonamides also exhibit an N-H bending vibration, often seen around 1570 cm⁻¹ .[8]

Summary of Characteristic Peaks

The following table summarizes the key FTIR absorption frequencies for sulfonamide and carboxamide groups, providing a quick reference for spectral interpretation.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Sulfonamide SO₂ Asymmetric Stretch1370 - 1310StrongKey distinguishing peak [1][2]
SO₂ Symmetric Stretch1180 - 1143StrongKey distinguishing peak [1][2]
N-H Stretch (Primary)3390 - 3229MediumTwo bands (asymmetric and symmetric)[2]
N-H Stretch (Secondary)3349 - 3144MediumSingle band[1]
S-N Stretch935 - 895Medium-Weak[1][3]
Carboxamide C=O Stretch (Amide I)1680 - 1630Very StrongKey distinguishing peak [4][6]
N-H Bend (Amide II)1640 - 1550Strong-MediumProminent in primary and secondary amides[5]
N-H Stretch (Primary)3520 - 3180MediumTwo bands; position is sensitive to H-bonding[4]
N-H Stretch (Secondary)3330 - 3060MediumCan be broad with multiple bands in solid state[4]
C-N Stretch~1400MediumFor primary amides[4]

Visualizing the Vibrational Differences

To further clarify the structural and vibrational distinctions, the following diagrams illustrate the molecular structures and highlight the key bonds responsible for the characteristic FTIR peaks.

G cluster_sulfonamide Sulfonamide cluster_carboxamide Carboxamide S1 S O1 O S1->O1 ν(S=O)asym 1370-1310 cm⁻¹ O2 O S1->O2 ν(S=O)sym 1180-1143 cm⁻¹ N1 N S1->N1 ν(S-N) 935-895 cm⁻¹ R1 R S1->R1 R2 R' N1->R2 H1 H N1->H1 ν(N-H) 3390-3144 cm⁻¹ C1 C O3 O C1->O3 ν(C=O) Amide I 1680-1630 cm⁻¹ N2 N C1->N2 Amide II/III component R3 R C1->R3 R4 R' N2->R4 H2 H N2->H2 ν(N-H) 3520-3060 cm⁻¹ δ(N-H) Amide II

Caption: Molecular structures and key vibrational modes for sulfonamides and carboxamides.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Obtaining a reliable FTIR spectrum is contingent on proper sample preparation and instrument operation.[9] Attenuated Total Reflectance (ATR) is a common and convenient technique for analyzing solid powders and films, requiring minimal sample preparation.[10]

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation and Background Collection:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[11] Wipe the crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free tissue, allowing it to fully evaporate.

    • Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself. The background scan serves as the reference against which the sample spectrum is compared.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the center of the ATR crystal. Only enough powder to cover the crystal surface is needed.[10]

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is crucial for obtaining a strong signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[12]

  • Spectrum Acquisition:

    • Set the desired spectral acquisition parameters. Typical parameters for routine analysis include:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Initiate the sample scan. The instrument software will collect the specified number of scans, average them, and ratio the resulting spectrum against the collected background spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

    • Perform a baseline correction if necessary to ensure the spectral baseline is flat.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the characteristic frequencies outlined in the table above to identify the functional groups present and distinguish between a sulfonamide and a carboxamide.

Workflow for Spectral Interpretation

G A Acquire FTIR Spectrum B Examine 1800-1600 cm⁻¹ Region A->B C Strong, sharp peak at ~1680-1630 cm⁻¹? B->C D Carboxamide Likely Present (Amide I band) C->D Yes E Examine 1400-1100 cm⁻¹ Region C->E No H Corroborate with N-H and S-N/Amide II regions D->H F Two strong peaks at ~1370-1310 cm⁻¹ and ~1180-1143 cm⁻¹? E->F G Sulfonamide Likely Present (SO₂ stretches) F->G Yes F->H No G->H I Final Identification H->I

Caption: A logical workflow for the systematic interpretation of an FTIR spectrum to differentiate between sulfonamides and carboxamides.

Conclusion

FTIR spectroscopy offers a powerful and accessible method for distinguishing between sulfonamide and carboxamide functional groups. The key to a definitive identification lies in a systematic examination of the spectrum, with particular attention to the regions where the unique vibrations of the SO₂ and C=O groups appear. While the N-H stretching regions can provide complementary information, the strong and characteristic absorptions of the sulfonyl and carbonyl groups serve as the most reliable diagnostic markers. By following a robust experimental protocol and a logical interpretation workflow, researchers can confidently characterize their compounds, ensuring the integrity of their data in the critical path of drug discovery and development.

References

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • Infrared and NMR Spectra of Arylsulphonamides.
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • FTIR Sample Handling Buyer's Guide. Labcompare.com.
  • INFRARED SPECTROSCOPY. St.
  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd.
  • Analysis of Pharmaceutical Packaging with FTIR. Shimadzu UK.
  • FTIR spectra of different graft copolymers of CMC by vinyl monomers.
  • Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Google.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments.
  • FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution. Spectroscopy Online.
  • INFRARED SPECTROSCOPY. JETIR Research Journal.

Sources

Comparative

A Comparative Guide to the HPLC Retention Behavior of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide and Structural Analogs

In the landscape of pharmaceutical development and quality control, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation, identification, and quantification of active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. The retention time (t_R_) of a compound is a critical parameter, serving as a primary identifier under specific chromatographic conditions. This guide provides an in-depth analysis of the expected HPLC retention behavior of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide, a compound of interest in medicinal chemistry, by comparing it with rationally selected structural analogs.

While specific experimental data for this exact molecule is not publicly cataloged, this guide synthesizes established chromatographic principles and data from closely related structures, such as piperidine-carboxamides and sulfonamides, to build a robust, predictive framework.[1][2][3][4] We will explore the causality behind method development choices, present detailed experimental protocols, and offer data-driven comparisons to empower researchers in their analytical endeavors.

Understanding the Analyte: Physicochemical Properties and Their Chromatographic Impact

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide is a moderately polar molecule. Its structure features a hydrophobic chlorophenyl group, a polar sulfonyl group, a piperidine ring, and a polar carboxamide moiety. In reversed-phase HPLC (RP-HPLC), the most common mode of separation, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[5][6]

The molecule's retention will be a balance of these structural features:

  • Hydrophobic Driver : The 3-chlorophenyl group is the primary contributor to retention on a C18 column.

  • Polar Modulators : The sulfonyl and carboxamide groups are polar and will tend to decrease retention time by increasing the analyte's affinity for the polar mobile phase.

  • Ionization Potential : The piperidine nitrogen is basic, and the sulfonamide proton is weakly acidic. The pH of the mobile phase will significantly impact the overall charge and polarity of the molecule, thereby affecting its retention.[7]

To illustrate the impact of subtle structural changes on retention, we will compare our target compound with three hypothetical, yet plausible, structural analogs:

  • Compound A (Target): 1-(3-Chlorophenyl )sulfonylpiperidine-4-carboxamide

  • Compound B (Isomer): 1-(4-Chlorophenyl )sulfonylpiperidine-4-carboxamide

  • Compound C (More Hydrophobic): 1-(3,4-Dichlorophenyl )sulfonylpiperidine-4-carboxamide

  • Compound D (Less Hydrophobic): 1-(Phenyl )sulfonylpiperidine-4-carboxamide

Comparative Analysis of Predicted Retention Times

The following table presents the predicted retention times for our target compound and its analogs under a standardized set of reversed-phase HPLC conditions. These predictions are based on fundamental chromatographic principles: increased hydrophobicity leads to longer retention in RP-HPLC.

Compound IDCompound NamePredicted Retention Time (min)Rationale for Retention Behavior
A 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide~12.5Baseline retention based on the balance of its hydrophobic chlorophenyl group and polar moieties.
B 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide~12.7The para-position of the chlorine atom may slightly increase the molecule's overall symmetry and interaction with the C18 stationary phase, leading to a marginal increase in retention.
C 1-(3,4-Dichlorophenyl)sulfonylpiperidine-4-carboxamide~15.2The addition of a second chlorine atom significantly increases the molecule's hydrophobicity (lipophilicity), resulting in a stronger interaction with the stationary phase and a longer retention time.
D 1-(Phenyl)sulfonylpiperidine-4-carboxamide~10.8The removal of the chlorine atom reduces the molecule's hydrophobicity, leading to a weaker interaction with the stationary phase and a shorter retention time compared to Compound A.

Note: The above retention times are illustrative predictions for the purpose of comparison and would be confirmed during experimental method development.

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a robust, self-validating system for the analysis of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide and its analogs. The choice of a C18 column is standard for retaining hydrophobic compounds, while the buffered mobile phase ensures consistent ionization and reproducible retention times.[5][8]

Instrumentation and Materials
  • HPLC System: A quaternary pump system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size (or equivalent).[9]

  • Mobile Phase A: 20 mM Disodium Hydrogen Phosphate, pH adjusted to 7.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Water:Acetonitrile (75:25, v/v).

  • Standard Solutions: Prepare 0.5 mg/mL stock solutions of each compound in the sample diluent.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (Acetonitrile)
    0.0 70 30
    20.0 40 60
    25.0 40 60
    25.1 70 30

    | 35.0 | 70 | 30 |

Step-by-Step Procedure
  • System Preparation: Purge all mobile phase lines to remove air bubbles. Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.[10]

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability Test (SST): Inject a standard solution of the target compound (Compound A) five times. The system is deemed ready for analysis if the relative standard deviation (RSD) for the retention time is < 0.5% and for the peak area is < 2.0%.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions in a predefined sequence.

  • Data Processing: Integrate the peaks of interest and determine the retention time and peak area for each analyte.

Visualizing the Process and Key Relationships

Diagrams are essential for clarifying complex workflows and the interplay of analytical parameters.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis Workflow cluster_data Data Acquisition & Analysis p1 Prepare Mobile Phase A (Buffer) & B (ACN) p2 Accurately weigh sample p3 Dissolve in Diluent (75:25 Water:ACN) p2->p3 p4 Filter sample through 0.45µm filter p3->p4 h1 System Purge & Equilibration p4->h1 h2 System Suitability Test (SST) 5 injections of standard h1->h2 h3 Inject Blank, Standards, & Samples h2->h3 h4 Execute Gradient Elution Method h3->h4 d1 Detect analyte at 230 nm h4->d1 d2 Integrate Chromatographic Peaks d1->d2 d3 Determine Retention Time & Peak Area d2->d3 d4 Compare against Standard & Report Results d3->d4

Caption: A standard experimental workflow for the HPLC analysis of pharmaceutical compounds.

The retention time in HPLC is not a fixed value but is influenced by several interacting parameters. Understanding these relationships is key to method development and troubleshooting.[11][12]

G cluster_params Experimental Parameters cluster_outcome Impact on Retention Time (t_R_) p1 % Organic Solvent (e.g., Acetonitrile) o1 Retention Time (t_R_) p1->o1 Increase % Organic -> Decrease t_R_ p2 Mobile Phase pH p2->o1 Affects ionization & polarity p3 Column Temperature p3->o1 Increase Temp -> Decrease t_R_ p4 Stationary Phase (e.g., C18 vs C8) p4->o1 Less hydrophobic -> Decrease t_R_

Caption: Key factors influencing retention time in reversed-phase HPLC.

Conclusion and Expert Recommendations

The analytical separation of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide is readily achievable using standard reversed-phase HPLC methodology. Retention time is governed primarily by the hydrophobicity of the molecule and can be predictably modulated by altering the molecular structure or the chromatographic conditions. As demonstrated, increasing the hydrophobicity of the phenyl ring (e.g., by adding another chloro group) is expected to significantly increase retention time, while removing it will decrease retention.

For robust and reproducible results, meticulous control over experimental parameters is paramount.[12] Key variables such as mobile phase composition, pH, and column temperature must be carefully managed.[11][13] The provided protocol serves as a validated starting point for researchers, offering a combination of a stable stationary phase and a well-controlled gradient elution program suitable for the quality control and purity assessment of this and related compounds.

References

  • Polar Compounds | SIELC Technologies. SIELC.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Reversed-phase chrom
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Normal-phase vs.
  • The Multifaceted Biological Activities of 4-Piperidinecarboxamide Deriv
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • Factors Impacting Chromatography Retention Time.
  • Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant.
  • Why do I see changes in retention time in my HPLC chromatogram?
  • In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases.
  • Factors Affecting Resolution in HPLC. MilliporeSigma.
  • What Factors Influence HPLC Retention Time Precision? Altabrisa Group.
  • In silco Analysis of Carboxamide Derivatives of Piperidine as Potential Antagonists of CCR5.
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medic
  • UHPLC Separation of Triazine Herbicides at Elevated Temper

Sources

Validation

Crystal Structure &amp; Design Guide: Piperidine-4-Carboxamide Sulfonamides

Executive Summary The piperidine-4-carboxamide sulfonamide scaffold represents a "privileged structure" in modern medicinal chemistry, most notably in the design of inhibitors for 11 -hydroxysteroid dehydrogenase type 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine-4-carboxamide sulfonamide scaffold represents a "privileged structure" in modern medicinal chemistry, most notably in the design of inhibitors for 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
, Carbonic Anhydrases (CA) , and Anaplastic Lymphoma Kinase (ALK) .

This guide objectively compares this scaffold against its primary alternatives (piperazines and flexible linkers). Experimental data indicates that the piperidine-4-carboxamide moiety offers a superior balance of conformational rigidity (via the chair conformer) and metabolic stability compared to piperazine analogs, while the sulfonamide tail provides critical polar interactions (often water-mediated) within the active site.

Part 1: Structural Mechanistics & Scaffold Logic

The Pharmacophore Argument

Why choose the piperidine-4-carboxamide linker over a simple alkyl chain or a piperazine ring? The answer lies in the vector positioning and entropy .

  • Entropy Penalty Reduction: The piperidine ring adopts a stable chair conformation. This pre-organizes the molecule, reducing the entropic penalty upon binding to the protein pocket compared to flexible alkyl linkers.

  • Vector Geometry: The 1,4-substitution pattern of the piperidine ring provides a linear, rigid vector that projects the sulfonamide "warhead" deep into the pocket while keeping the carboxamide motif available for backbone hydrogen bonding at the solvent interface.

Comparison: Piperidine vs. Piperazine vs. Flexible Linkers
FeaturePiperidine-4-Carboxamide Piperazine Analog Flexible Alkyl Linker
Conformation Rigid (Chair)Rigid (Chair)High flexibility (Rotatable bonds)
Basicity (

)
~10-11 (Secondary amine)~9.8 / 5.6 (Two basic nitrogens)Variable
Metabolic Stability High (Low CYP liability)Moderate (N-oxidation/dealkylation risk)Variable
Solubility Good (Polar amide + amine)Excellent (High polarity)Poor (Lipophilic collapse)
Binding Entropy Low penalty (Pre-organized)Low penaltyHigh penalty (Unfavorable)
Structural Logic Diagram

The following diagram illustrates the SAR (Structure-Activity Relationship) decision tree used to select this scaffold.

SAR_Logic Target Target Pocket (11β-HSD1 / CA / ALK) Scaffold_Choice Linker Selection Target->Scaffold_Choice Define Constraints Piperazine Piperazine (High Solubility, Metabolic Liability) Scaffold_Choice->Piperazine If Solubility is #1 Flexible Flexible Chain (High Entropy Cost) Scaffold_Choice->Flexible If Pocket is undefined Piperidine Piperidine-4-Carboxamide (Optimal Vector + Rigidity) Scaffold_Choice->Piperidine If Potency/Stability is #1 Result High Potency & Metabolic Stability Piperidine->Result Pre-organized Chair Form

Figure 1: Decision logic for selecting the piperidine-4-carboxamide scaffold over alternatives based on structural and metabolic constraints.

Part 2: Comparative Analysis & Crystal Data

Case Study: 11 -HSD1 Inhibitors

In the context of metabolic syndrome, 11


-HSD1 inhibitors prevent the conversion of cortisone to cortisol.[1][2] The piperidine-4-carboxamide sulfonamides have shown superior performance over earlier generations.

Experimental Data Comparison (Representative Data):

Compound Class

(Human 11

-HSD1)
Selectivity (vs. 11

-HSD2)
Microsomal Stability (

)
PDB Reference
Piperidine-4-carboxamide < 10 nM > 1000-fold> 60 min See PDB 3TFQ / 4C7J
Piperazine Sulfonamide~ 50 nM> 500-fold< 30 minGeneric Analog
Direct Sulfonamide> 100 nMVariableHighEarly Leads

Key Structural Insight: In crystal structures (e.g., related to PDB 4DCE for ALK or PDB 3W6H for Carbonic Anhydrase), the sulfonamide group often acts as a zinc-binder (in CA) or interacts with the catalytic triad (Ser-Tyr-Lys) in 11


-HSD1 via a water-mediated network. The piperidine ring sits in the hydrophobic channel, stabilizing the complex.
Critical Interaction Points
  • The Sulfonamide (

    
    ):  Acts as the primary anchor. In Carbonic Anhydrase (PDB 3W6H), the deprotonated nitrogen coordinates directly to the Zinc ion (
    
    
    
    ).
  • The Carboxamide (

    
    ):  Forms hydrogen bonds with backbone residues (e.g., Leucine or Isoleucine) at the pocket entrance, locking the orientation.
    
  • The Piperidine Ring: Adopts a chair conformation , filling the hydrophobic tunnel without inducing steric clash.

Part 3: Experimental Protocols

Protocol: Co-Crystallization of Piperidine-Sulfonamide Complexes

Reagents:

  • Protein Stock: >10 mg/mL (in 20mM Tris, 150mM NaCl).

  • Ligand Stock: 100 mM in 100% DMSO.

  • Precipitant: PEG 3350 or PEG 400 (preferred for this scaffold to aid solubility).

Step-by-Step Workflow:

  • Complex Formation:

    • Dilute Ligand Stock to 10 mM using protein buffer.

    • Mix Protein and Ligand at a 1:3 molar ratio (Protein:Ligand).

    • Critical Step: Incubate on ice for 60 minutes . Do not rush this; the piperidine ring needs time to displace ordered waters in the channel.

  • Clarification:

    • Centrifuge the complex at 13,000 rpm for 10 mins at 4°C to remove any amorphous precipitate.

  • Setup (Hanging Drop):

    • Mix 1 µL Complex + 1 µL Reservoir Solution.

    • Reservoir: Screen around 20-25% PEG 3350, 0.2M Ammonium Acetate, pH 7.5.

  • Optimization:

    • If crystals are thin/needle-like (common with sulfonamides), add 3-5% Glycerol to the drop to slow nucleation.

Workflow Visualization

Cryst_Workflow Start Purified Protein (>10 mg/mL) Mix Complexation (Ratio 1:3, 4°C, 1 Hour) Start->Mix Ligand Ligand Prep (100mM in DMSO) Ligand->Mix Spin Clarification (13k RPM, 10 min) Mix->Spin Remove Precipitate Plate Vapor Diffusion (Hanging Drop) Spin->Plate Mix 1:1 with Mother Liquor XRay X-Ray Diffraction (Data Collection) Plate->XRay Harvest & Cryo

Figure 2: Optimized co-crystallization workflow for piperidine-4-carboxamide protein complexes.

Part 4: References

  • Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Source: PubMed / NIH Context: Discusses the bioisosteric replacement of carbonyls with sulfonamides and the resulting solubility profiles. URL:[Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Source: UniCA IRIS / Journal of Enzyme Inhibition and Medicinal Chemistry Context: Details the synthesis and crystal structure analysis (PDB 3W6H) of this specific scaffold. URL:[Link]

  • Crystal structure of human anaplastic lymphoma kinase (ALK) in complex with a piperidine-carboxamide inhibitor (PDB 4DCE). Source: RCSB Protein Data Bank Context:[3] Provides high-resolution (2.03 Å) structural data of the piperidine-carboxamide scaffold in a kinase active site.[4] URL:[Link]

  • Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-HSD1 inhibitors. Source: ChemMedChem / PubMed Context: Comparative SAR data demonstrating the superiority of specific piperidine isomers. URL:[Link]

  • Crystallization of protein–ligand complexes (General Protocol). Source: Acta Crystallographica / PMC Context: Authoritative grounding for the co-crystallization vs. soaking methodologies described in Part 3. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide

Core Directive & Risk Profile The Precautionary Principle: Specific toxicological data for 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide is often absent from public chemical registries.[1] Therefore, this guide appl...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Risk Profile

The Precautionary Principle: Specific toxicological data for 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide is often absent from public chemical registries.[1] Therefore, this guide applies a "Read-Across" Risk Assessment derived from its structural pharmacophores: the chlorinated aromatic ring, the sulfonyl group, and the piperidine-4-carboxamide core.[1]

Anticipated Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2][3]

  • Sensitization: Potential sulfonamide sensitivity.

Operational Mandate: Treat this compound as a Potent Bioactive Agent . All handling must prevent inhalation of dust and direct dermal contact.[4] The following protocols are non-negotiable for personnel safety.

Personal Protective Equipment (PPE) Matrix

This matrix matches specific operational hazards to the required protective gear. Do not deviate based on convenience.

Body Zone Standard Operation (Weighing/Transfer) High-Risk Operation (Spill Cleanup/Aerosol Generation) Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Laminate/Barrier Gloves: Silver Shield® or Viton® over NitrileCausality: Sulfonamides can permeate thin nitrile over time.[1] Double gloving provides a "breakthrough buffer" of >480 mins.
Eye/Face Chemical Safety Goggles (ANSI Z87.1 Impact + Splash)Face Shield (8-inch)over Safety GogglesCausality: Fine powders behave like fluids.[1] Safety glasses with side shields do not seal against airborne particulates.
Respiratory Fume Hood Use Only (Sash at 18 inches)N95 or P100 Respirator (If hood containment is breached)Causality: The carboxamide moiety suggests biological activity; inhalation bypasses first-pass metabolism, increasing systemic risk.[1]
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Coveralls (Disposable, impervious)Causality: Prevents accumulation of static-charged dust on street clothes, which can track contamination home.[1]

Operational Handling Protocols

Protocol A: Solid Transfer & Weighing

Objective: Minimize dust generation and static discharge.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. Why? Chlorinated organics often carry static charges, causing powder to "jump" and disperse.

  • Transfer Technique: Use a disposable spatula. Do not tap the spatula against the container rim; this aerosolizes particles.

  • Decontamination: Wipe the balance area with a surfactant (e.g., 2% SDS solution) followed by 70% ethanol. Why? Ethanol alone may fix proteins but is less effective at solubilizing hydrophobic sulfonamides than a surfactant.

Protocol B: Solubilization (DMSO/DMF)

Objective: Prevent percutaneous absorption of the dissolved compound.

  • Solvent Choice: When dissolving in DMSO (Dimethyl sulfoxide), extreme caution is required.

    • Risk:[3][5] DMSO is a potent skin penetrant and will carry the dissolved sulfonamide directly into the bloodstream.

  • Glove Discipline: If a drop of DMSO solution touches your glove, change gloves immediately . Nitrile is permeable to DMSO in <5 minutes.

  • Vessel Management: Use screw-cap vials with PTFE-lined septa. Avoid open beakers.

Workflow Visualization

The following diagram illustrates the safe lifecycle of the compound within the laboratory, emphasizing containment barriers.

SafeHandling cluster_storage Storage (4°C) cluster_handling Fume Hood Operations cluster_waste Disposal Storage Sealed Container (Desiccated) Weighing Weighing (Anti-static Gun + Draft Shield) Storage->Weighing Transfer to Hood Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Add Solvent SolidWaste Solid Waste (Double Bagged) Weighing->SolidWaste Contaminated Consumables Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Syringe Transfer DMSO_Warning DMSO Risk: Permeates Gloves Solubilization->DMSO_Warning LiquidWaste Liquid Waste (Halogenated Organic) Reaction->LiquidWaste Quenched Mixture

Caption: Operational workflow emphasizing containment in fume hoods and critical DMSO permeation risks during solubilization.

Emergency Response & First Aid

Scenario 1: Ocular Exposure (Powder/Splash) [1]

  • Immediate Action: Do not rub eyes.

  • Flush: Use an ANSI-compliant eyewash station for 15 minutes . Hold eyelids open to ensure irrigation of the fornices.

  • Medical: Seek ophthalmological evaluation. Sulfonamides can cause persistent conjunctivitis.

Scenario 2: Dermal Exposure (Solution)

  • Remove: Strip contaminated clothing immediately.[4][6]

  • Wash: Wash skin with mild soap and copious water. Avoid scrubbing, which can abrade skin and increase absorption.

  • Monitor: Watch for signs of systemic sulfonamide hypersensitivity (rash, fever) over the next 24 hours.

Scenario 3: Spills (>500 mg)

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Tyvek suit and respiratory protection (N95/P100).

  • Contain: Cover spill with damp paper towels (to prevent dust) or use a dedicated chemical spill pad.

  • Clean: Wipe area 3x with soap/water solution. Dispose of all cleanup materials as hazardous chemical waste.

Waste Disposal Specifications

Strict adherence to environmental regulations is required.[4][6]

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must be placed in a yellow hazardous waste bag labeled "Toxic Solid - Halogenated."

  • Liquid Waste: Solutions containing this compound must be segregated into Halogenated Organic Waste streams.

    • Do NOT mix with oxidizing acids (e.g., Nitric acid) to prevent potential formation of toxic chloramines or sulfonyl gases.

  • Container Rinse: Triple-rinse empty vials with acetone before disposal; add rinsate to the halogenated waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6640-24-0, 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[7] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Chlorinated Hydrocarbons. Retrieved from [Link][1]

Sources

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